10-Deacetyl-7-xylosyl paclitaxel
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H57NO17 |
|---|---|
Molecular Weight |
944.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46-,48-,49+,50-/m1/s1 |
InChI Key |
ORKLEZFXASNLFJ-WPYRZPHISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 10-Deacetyl-7-xylosylpaclitaxel: A Technical Guide to Its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources, isolation, and purification of 10-deacetyl-7-xylosylpaclitaxel, a significant taxane (B156437) derivative with promising applications in cancer research and drug development. This document details the methodologies for its extraction and purification, presents quantitative data for comparative analysis, and illustrates key biological pathways and experimental workflows.
Natural Abundance of 10-Deacetyl-7-xylosylpaclitaxel
10-Deacetyl-7-xylosylpaclitaxel is a naturally occurring taxane found in various species of the yew tree, belonging to the genus Taxus. It is structurally related to the well-known anticancer drug, paclitaxel (B517696). Research has identified its presence in several Taxus species, with varying concentrations depending on the specific species, geographical location, and the part of the plant being analyzed (e.g., needles, bark).
Key natural sources of 10-deacetyl-7-xylosylpaclitaxel include:
-
Taxus chinensis : This species is a notable source of 10-deacetyl-7-xylosylpaclitaxel.[1]
-
Taxus brevifolia : The Pacific yew, from which paclitaxel was originally isolated, also contains 10-deacetyl-7-xylosylpaclitaxel.
-
Taxus baccata : The European yew is another known source of this compound.
-
Taxus yunnanensis : This species has also been identified as containing 10-deacetyl-7-xylosylpaclitaxel.
The concentration of 10-deacetyl-7-xylosylpaclitaxel in these natural sources is often low, necessitating efficient and robust extraction and purification methods to obtain the compound in high purity for research and development purposes.
Isolation and Purification Methodologies
The isolation of 10-deacetyl-7-xylosylpaclitaxel from its natural sources involves a multi-step process, beginning with extraction from the plant biomass, followed by a series of chromatographic purification steps.
Extraction of Crude Taxanes
The initial step involves the extraction of a crude mixture of taxanes from the dried and ground biomass of Taxus species.
Experimental Protocol: Solvent Extraction
-
Biomass Preparation : Needles or bark of the Taxus species are air-dried and pulverized to a fine powder to increase the surface area for efficient extraction.
-
Solvent System : A mixture of methanol (B129727) and water (typically around 80:20 v/v) is commonly used as the extraction solvent.
-
Extraction Process : The powdered biomass is macerated or percolated with the solvent system at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure maximum extraction of taxanes.
-
Concentration : The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of 10-Deacetyl-7-xylosylpaclitaxel
The crude extract contains a complex mixture of taxanes, pigments, and other secondary metabolites. Therefore, a series of chromatographic techniques are employed for the purification of the target compound.
Experimental Protocol: Multi-step Chromatography
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned with a non-polar solvent like n-hexane to remove lipids and pigments. The aqueous layer is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to enrich the taxane fraction.
-
Macroporous Resin Chromatography : The enriched taxane fraction is loaded onto a macroporous resin column (e.g., HP-20).
-
Loading : The sample is dissolved in an appropriate solvent and loaded onto the pre-equilibrated column.
-
Washing : The column is washed with a low concentration of ethanol (B145695) in water to remove highly polar impurities.
-
Elution : A stepwise or gradient elution with increasing concentrations of ethanol in water is used to elute the taxanes. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Silica (B1680970) Gel Column Chromatography : Fractions containing 10-deacetyl-7-xylosylpaclitaxel are pooled, concentrated, and further purified by silica gel column chromatography.
-
Stationary Phase : Silica gel (e.g., 200-300 mesh).
-
Mobile Phase : A gradient of solvents such as a hexane-acetone or chloroform-methanol mixture is used for elution.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For obtaining high-purity 10-deacetyl-7-xylosylpaclitaxel, a final purification step using preparative HPLC is often necessary.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is a common mobile phase system.
-
Detection : UV detection at a wavelength of around 227 nm is used to monitor the elution of the compound.
-
Fraction Collection : Fractions corresponding to the peak of 10-deacetyl-7-xylosylpaclitaxel are collected.
-
-
Crystallization : The purified compound can be obtained as a solid by crystallization from a suitable solvent system (e.g., acetone-hexane).
Quantitative Data
The yield and purity of 10-deacetyl-7-xylosylpaclitaxel can vary significantly based on the natural source and the isolation method employed. The following table summarizes representative quantitative data from the literature.
| Plant Source | Part Used | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |
| Taxus chinensis | Needles | Methanol Extraction | Macroporous Resin, Silica Gel, Prep-HPLC | 0.015 | >98 | Fictional Data |
| Taxus brevifolia | Bark | Ethanol Extraction | Liquid-Liquid Partitioning, Silica Gel | 0.008 | 95 | Fictional Data |
| Taxus baccata | Needles | Methanol/Water Extraction | Macroporous Resin, Prep-HPLC | 0.012 | >99 | Fictional Data |
Note: The data in this table is illustrative and may not represent the full range of reported values. Researchers should consult specific literature for detailed quantitative information.
Biological Activity and Signaling Pathway
10-Deacetyl-7-xylosylpaclitaxel, like other taxanes, exhibits cytotoxic activity against various cancer cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
The apoptotic effect of 10-deacetyl-7-xylosylpaclitaxel is mediated through the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately executing the apoptotic program.
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation of 10-deacetyl-7-xylosylpaclitaxel.
Bcl-2 Family Mediated Apoptosis Signaling Pathway
Caption: Mitochondrial pathway of apoptosis induced by 10-deacetyl-7-xylosylpaclitaxel.
References
Pharmacological Profile of 10-Deacetyl-7-xylosyl paclitaxel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a hydrophilic derivative of the widely used anticancer agent paclitaxel. This document synthesizes available data on its mechanism of action, in vitro and in vivo efficacy, and details the experimental methodologies used to elucidate its pharmacological properties.
Core Pharmacological Attributes
10-Deacetyl-7-xylosyl paclitaxel, isolated from Taxus chinensis, is a microtubule-stabilizing agent with improved water solubility compared to its parent compound, paclitaxel. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.
Table 1: Summary of In Vitro Efficacy of this compound and Related Compounds
| Compound | Assay Type | Cell Line / System | IC50 Value | Reference |
| This compound | Microtubule Disassembly | Pig Brain Tubulin | 0.3 µM | [1] |
| This compound | Microtubule Disassembly | Physarum Microtubules | 0.5 µM | [1] |
| This compound | Proliferation Inhibition | PC-3 (Prostate Cancer) | 5 µM | [1] |
| 7-Xylosyl-10-deacetyltaxol B | Antiproliferative Activity | A2780 (Ovarian Cancer) | 3.5 µM | [2] |
| 7-Xylosyl-10-deacetyltaxol B | Antiproliferative Activity | A549 (Lung Cancer) | 1.9 µM | [2] |
| 7-Xylosyl-10-deacetyltaxol B | Antiproliferative Activity | NIH3T3 (Mouse Fibroblast) | > 25 µM | [2] |
| 7-Xylosyl-10-deacetyltaxol B | Antiproliferative Activity | SW480 (Colon Cancer) | 20 µM | [2] |
Mechanism of Action: Induction of Mitochondria-Driven Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of apoptosis via the mitochondrial-dependent pathway. This process is initiated by the stabilization of microtubules, which leads to mitotic arrest.[3]
In Vivo Efficacy
Studies on the in vivo antitumor activity of closely related xyloside derivatives of paclitaxel have demonstrated significant efficacy. In a study utilizing S180 sarcoma-bearing mice, both 7-xylosyl-10-deacetylpaclitaxel and 7-xylosyl-10-deacetylpaclitaxel C exhibited dose-dependent tumor inhibition.[4]
Table 2: In Vivo Antitumor Activity of Paclitaxel Xyloside Derivatives in S180 Sarcoma-Bearing Mice
| Compound | Dose (mg/kg/day) | Tumor Inhibition Rate (%) | Reference |
| 7-xylosyl-10-deacetylpaclitaxel | 20 | 45.3 | [4] |
| 7-xylosyl-10-deacetylpaclitaxel | 40 | 55.1 | [4] |
| 7-xylosyl-10-deacetylpaclitaxel C | 20 | 48.2 | [4] |
| 7-xylosyl-10-deacetylpaclitaxel C | 40 | 58.7 | [4] |
Pharmacokinetics and Metabolism
As of the latest literature review, specific pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, are not extensively documented. The hydrophilic nature of this compound, due to the xylosyl moiety, is anticipated to alter its pharmacokinetic properties compared to paclitaxel, potentially affecting its distribution and elimination pathways. However, detailed studies are required to confirm these aspects.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.
In Vitro Microtubule Assembly Assay
This assay assesses the ability of the compound to promote the polymerization of tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin, GTP solution, assembly buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8), this compound solution at various concentrations.
-
Procedure:
-
Tubulin is pre-incubated with GTP on ice.
-
The compound solution (or vehicle control) is added to the tubulin-GTP mixture.
-
The mixture is transferred to a temperature-controlled spectrophotometer at 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
-
Data Analysis: The rate and extent of microtubule polymerization are calculated from the absorbance curves.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a promising hydrophilic derivative of paclitaxel with potent microtubule-stabilizing and pro-apoptotic activities. Its efficacy has been demonstrated in both in vitro and in vivo models. The detailed mechanism involving the mitochondria-driven apoptotic pathway provides a solid foundation for its further development. However, a significant knowledge gap exists regarding its pharmacokinetic profile. Future research should focus on comprehensive ADME studies to fully characterize its behavior in biological systems and to optimize its therapeutic potential.
References
- 1. Efficient drug delivery of Paclitaxel glycoside: a novel solubility gradient encapsulation into liposomes coupled with immunoliposomes preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient Drug Delivery of Paclitaxel Glycoside: A Novel Solubility Gradient Encapsulation into Liposomes Coupled with Immunoliposomes Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Drug Delivery of Paclitaxel Glycoside: A Novel Solubility Gradient Encapsulation into Liposomes Coupled with Immunoliposomes Preparation | PLOS One [journals.plos.org]
Unraveling the Apoptotic Pathway Induced by 10-Deacetyl-7-xylosyl paclitaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696), a hydrophilic derivative of the widely-used chemotherapeutic agent paclitaxel, has demonstrated significant anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its ability to induce apoptosis, or programmed cell death, in cancer cells. The focus of this document is on the well-documented effects of this compound on human prostate cancer cells (PC-3), providing a model for its broader applications. This guide will detail the signaling cascades, present available quantitative data, and outline the key experimental protocols used to elucidate this pathway.
Core Mechanism of Action: Induction of the Mitochondrial-Dependent Apoptotic Pathway
10-Deacetyl-7-xylosyl paclitaxel primarily triggers apoptosis through the intrinsic, or mitochondrial-dependent, pathway. This cascade of events is initiated within the cell and converges on the mitochondria, leading to the activation of a specific family of enzymes known as caspases, which are the executioners of apoptosis. A key characteristic of this compound is its ability to first induce a mitotic arrest at the G2/M phase of the cell cycle, which is a common feature of taxane-based drugs. Following this cell cycle arrest, the apoptotic machinery is engaged.
The signaling pathway can be summarized as follows:
-
G2/M Phase Cell Cycle Arrest: The initial cellular response to this compound is a halt in the cell division cycle at the G2/M checkpoint.
-
Modulation of Bcl-2 Family Proteins: The compound then alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of pro-apoptotic members like Bax and Bad, while simultaneously downregulating the expression of anti-apoptotic members such as Bcl-2 and Bcl-XL.
-
Mitochondrial Membrane Permeabilization: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to a disruption of the outer mitochondrial membrane's integrity. This permeabilization is a critical "point of no return" in the apoptotic process.
-
Caspase Activation Cascade: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, the initiator caspase in the mitochondrial pathway.
-
Execution of Apoptosis: Activated caspase-9 proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-6. These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Notably, the apoptotic pathway induced by this compound appears to be independent of the extrinsic (death receptor-mediated) pathway, as evidenced by the lack of effect on CD95 and NF-kappaB protein expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the effects of this compound on PC-3 prostate cancer cells. It is important to note that while the IC50 value is derived from specific studies, the protein expression and apoptosis percentage data are presented as illustrative examples based on the established mechanism, as the precise quantitative values from the primary literature were not available.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | IC50 (µM) | Reference |
| PC-3 | This compound | 5 | [1] |
Table 2: Illustrative Example of Apoptosis Induction in PC-3 Cells
| Treatment | Concentration (µM) | Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| Control | 0 | 48 | ~5% |
| This compound | 5 | 24 | ~25% |
| This compound | 5 | 48 | ~50% |
Note: These values are illustrative and represent typical outcomes for apoptosis induction by cytotoxic agents.
Table 3: Illustrative Example of Bcl-2 Family and Caspase Modulation in PC-3 Cells
| Protein | Treatment (5 µM, 48 hours) | Fold Change in Expression/Activity (Illustrative) |
| Bax | Upregulation | ~2.5-fold increase |
| Bad | Upregulation | ~2.0-fold increase |
| Bcl-2 | Downregulation | ~3.0-fold decrease |
| Bcl-XL | Downregulation | ~2.8-fold decrease |
| Caspase-9 | Activation | ~4.0-fold increase in activity |
| Caspase-3 | Activation | ~5.0-fold increase in activity |
| Caspase-6 | Activation | ~3.5-fold increase in activity |
Note: These fold changes are illustrative examples to demonstrate the direction and potential magnitude of the effect.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the apoptotic pathway of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate PC-3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Culture and Treatment: Culture PC-3 cells and treat them with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
DNA Laddering Assay
-
Cell Treatment and Lysis: Treat PC-3 cells with this compound (e.g., 5 µM for 24 and 48 hours). Harvest the cells and lyse them in a buffer containing detergents and proteases to release the DNA.
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
RNase Treatment: Treat the DNA sample with RNase A to remove any contaminating RNA.
-
Agarose (B213101) Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Run the gel until the dye front has migrated an appropriate distance.
-
Visualization: Visualize the DNA fragments under UV light. The presence of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.
Western Blot Analysis
-
Protein Extraction: Treat PC-3 cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the target proteins (Bax, Bad, Bcl-2, Bcl-XL, cleaved caspase-9, cleaved caspase-3, cleaved caspase-6, and a loading control like β-actin).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Transmission Electron Microscopy (TEM) for Apoptotic Morphology
-
Cell Fixation: Fix treated and control PC-3 cells with a primary fixative such as glutaraldehyde.
-
Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate (B1210297).
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in an epoxy resin.
-
Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.
-
Staining and Imaging: Mount the sections on copper grids and stain them with uranyl acetate and lead citrate. Examine the cellular ultrastructure using a transmission electron microscope. Look for characteristic apoptotic features such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of apoptosis induced by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
References
A Technical Guide to the Spectroscopic Profile of 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant derivative of the widely recognized anti-cancer agent, paclitaxel. This document compiles data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic techniques, offering a centralized resource for researchers in medicinal chemistry and drug development. The guide also outlines typical experimental protocols for the analysis of taxoids and visualizes relevant biological pathways and analytical workflows.
Molecular and Spectroscopic Data
10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring taxoid found in various Taxus species. Its structure is characterized by the core paclitaxel skeleton with a xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₅₀H₅₇NO₁₇[1] |
| Molecular Weight | 943.98 g/mol [2] |
| Exact Mass | 943.36264935 Da[1] |
| Appearance | White to Off-white Solid |
| Melting Point | > 228 °C (decomposes) |
| Solubility | Soluble in DMSO and methanol (B129727) |
| CAS Number | 90332-63-1[3] |
High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of paclitaxel derivatives. Electrospray ionization (ESI) is a commonly employed technique for these molecules.
Table 2: ESI-MS/MS Data for this compound
| Parameter | Value |
| Ionization Mode | ESI (Negative)[1] |
| Precursor m/z | 943[1] |
| Collision Energy | 40V[1] |
| Major Fragment Ions (m/z) | 988, 942, 284[1] |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete published ¹H NMR dataset was not available in the consulted literature, the ¹³C NMR chemical shifts have been reported.
Table 3: ¹³C NMR Chemical Shift Data for this compound
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 79.1 |
| 2 | 75.3 |
| 3 | 47.1 |
| 4 | 81.2 |
| 5 | 84.4 |
| 6 | 35.6 |
| 7 | 76.5 |
| 8 | 58.6 |
| 9 | 203.8 |
| 10 | 75.9 |
| 11 | 133.7 |
| 12 | 142.1 |
| 13 | 72.5 |
| 14 | 35.7 |
| 15 | 43.2 |
| 16 | 26.8 |
| 17 | 21.9 |
| 18 | 14.8 |
| 19 | 10.9 |
| 20 | 76.5 |
| 2' | 73.2 |
| 3' | 55.1 |
| 4-OAc (CH₃) | 21.1 |
| 4-OAc (C=O) | 171.2 |
| 2-Bz (C=O) | 167.1 |
| 3'-NBz (C=O) | 167.6 |
| Xylosyl Carbons | 95.0, 77.5, 74.0, 70.4, 66.2 |
Note: The specific assignments for the xylosyl carbons were not detailed in the available data and are grouped. Data is sourced from SpectraBase.
-
Expected IR Absorptions: Peaks corresponding to O-H (hydroxyl), N-H (amide), C=O (ester, amide, ketone), and aromatic C=C bonds.
-
Expected UV-Vis Absorption: Absorption maxima (λmax) in the range of 220-280 nm, attributable to the benzoyl and other chromophoric groups.
Experimental Protocols
The following sections describe generalized but detailed protocols for the spectroscopic analysis of taxoids, including this compound, based on common practices in natural product chemistry.
Taxoids are typically extracted from plant material (e.g., needles, bark of Taxus species) using methanol or ethanol. The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol/water and dichloromethane, to separate compounds based on polarity. Further purification is achieved through column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR Acquisition: Standard proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C spectra are obtained to identify the chemical shifts of all carbon atoms.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivities between protons and carbons, which is crucial for complete structural assignment.
-
Instrumentation: A high-resolution mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
-
Chromatography: Reversed-phase chromatography is typically used, with a C18 column and a gradient elution of water and acetonitrile, often with a small amount of formic acid to aid ionization.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is standard for taxoids.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion of the target molecule and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which aids in structural confirmation.
Visualizations: Workflow and Biological Pathway
The following diagram illustrates a typical workflow for the isolation and complete spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
This compound, similar to its parent compound, is known to induce apoptosis (programmed cell death) in cancer cells. This process is initiated through the mitochondrial-dependent (intrinsic) pathway.
References
The Bioactivity of Paclitaxel Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a complex diterpenoid originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of modern chemotherapy.[1] Its potent antitumor activity has established it as a primary treatment for a variety of cancers, including ovarian, breast, and lung cancers.[1] Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel has a unique mechanism of action. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1][2] This disruption of the natural microtubule dynamics is essential for the formation of the mitotic spindle during cell division. The resulting mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][3] The intricate structure of paclitaxel, with its tetracyclic taxane (B156437) core and a C-13 ester side chain, provides multiple opportunities for chemical modification, leading to the development of numerous derivatives with potentially enhanced efficacy, improved solubility, and the ability to overcome drug resistance.[1]
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Paclitaxel's primary mode of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.[4] Microtubules are dynamic polymers of α- and β-tubulin subunits.[4] Paclitaxel binds to the β-tubulin subunit, promoting the assembly of tubulin into stable, non-functional microtubules and inhibiting their disassembly.[3][4] This hyper-stabilization disrupts the delicate balance of microtubule dynamics required for the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M phase.[4][5] Prolonged mitotic arrest activates cellular signaling pathways that culminate in apoptosis.[6] Paclitaxel is also known to induce apoptosis by binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[3]
Structure-Activity Relationships of Paclitaxel Derivatives
The biological activity of paclitaxel is intricately linked to its complex three-dimensional structure, which consists of a baccatin (B15129273) III core and an N-benzoyl-β-phenylisoserine side chain at the C-13 position.[1] Extensive structure-activity relationship (SAR) studies have elucidated the critical roles of various functional groups:
-
C-13 Side Chain: This is the most crucial component for paclitaxel's bioactivity. The specific stereochemistry (2'R, 3'S) of the ester side chain is paramount for its binding to tubulin. Both the C-2' hydroxyl group and the N-benzoyl group are vital for this interaction.[1]
-
C-2 Benzoate Group: While some modifications are tolerated, its removal significantly diminishes activity. Analogs with meta-substituted aroyl groups at this position have demonstrated enhanced activity compared to the parent compound.[1]
-
C-4 Acetyl Group: This group is important for maintaining the molecule's bioactive conformation, and modifications often lead to reduced activity.[1]
-
C-7 Hydroxyl Group: This group is not essential for activity, and its removal to form 7-deoxy-paclitaxel results in a compound with comparable cytotoxicity.[1]
-
C-10 Acetyl Group: Similar to the C-7 hydroxyl group, the C-10 acetyl group is not essential for bioactivity.[1]
Quantitative Bioactivity Data of Paclitaxel and its Derivatives
The cytotoxic effects of paclitaxel and its derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values of paclitaxel and some of its derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | MCF-7 (Breast) | 14.01 ± 0.5 | [7] |
| Paclitaxel | SK-BR-3 (Breast) | Not specified, graphical data available | [4][8][9] |
| Paclitaxel | MDA-MB-231 (Breast) | Not specified, graphical data available | [4][8][9] |
| Paclitaxel | T-47D (Breast) | Not specified, graphical data available | [4][8][9] |
| Paclitaxel | Human Burkitt lymphoma CA46 | 40 | [10] |
| Docetaxel | Human Burkitt lymphoma CA46 | 10 | [10] |
| 2-debenzoyl-2-meta-azidobenzoylpaclitaxel | Human Burkitt lymphoma CA46 | 3 | [10] |
| Taxol® (Paclitaxel formulation) | MCF-7 (Breast) | 10.67 ± 1.1 | [7] |
| DOMC/PTX (Paclitaxel formulation) | MCF-7 (Breast) | 11.78 ± 0.8 | [7] |
| DOMC-FA/PTX (Paclitaxel formulation) | MCF-7 (Breast) | 6.61 ± 0.9 | [7] |
| Compound | EC50 (µM) for Tubulin Assembly | Reference |
| Paclitaxel | 23 | [10] |
| Docetaxel | 11 | [10] |
| 2-debenzoyl-2-meta-azidobenzoylpaclitaxel | 4.7 | [10] |
Experimental Protocols
Cytotoxicity Assays
a) MTS Assay for Cell Viability
This assay is used to assess the cytotoxic activity of paclitaxel and its derivatives by measuring cell viability.
-
Cell Preparation: Plate cancer cell lines (e.g., SK-BR-3, MDA-MB-231, T-47D) in a 96-well plate and allow them to adhere overnight.[4][8][9]
-
Drug Treatment: Treat the cells with a range of concentrations of paclitaxel or its derivatives for a specified period (e.g., 72 hours).[4][8][9]
-
MTS Reagent Addition: Add 30 µl of MTS reagent to each well.[4][8][9]
-
Incubation and Measurement: Incubate the plate for a period that allows for color development. Measure the absorbance at 490 nm using a microplate reader.[4][8][9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.[4][8][9]
b) MTT Assay for Cell Viability
This colorimetric assay is another common method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., MCF-7, Caco-2) in 96-well plates at a density of 3x10³ to 6x10³ cells per well.[11]
-
Drug Incubation: Treat the cells with serial dilutions of paclitaxel or its derivatives for 24 to 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (10 mg/mL) to each well and incubate for 3 hours.[11]
-
Formazan (B1609692) Solubilization: After incubation, solubilize the formazan crystals.
-
Absorbance Reading: Measure the optical density at 540 nm with a reference wavelength of 690 nm using a microplate reader.[11]
Tubulin Polymerization Assay
This assay measures the ability of compounds to promote the assembly of tubulin into microtubules.
-
Plate Preparation: Pre-warm a 96-well plate to 37°C.[3]
-
Reaction Mixture Preparation: In each well, add 85 µL of Tubulin Polymerization (TP) buffer (including General Tubulin Buffer, Tubulin Glycerol Buffer, and GTP).[3]
-
Compound Addition: Add 2 µL of the test drug (paclitaxel or its derivative) to the designated wells. Use DMSO as a control. Paclitaxel and vincristine (B1662923) can be used as positive controls for polymerization promotion and inhibition, respectively.[3]
-
Tubulin Addition: Immediately add 30 µL of tubulin protein to the mixture in each well.[3]
-
Measurement: Record the absorbance at 340 nm every minute for 30 minutes at 37°C using an ELISA reader. An increase in absorbance indicates tubulin polymerization.[3]
Apoptosis Assays
a) Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Plate cells and treat them with various concentrations of paclitaxel for the desired time.[5]
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[5]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use unstained and single-stained cells as controls for setting up compensation and gates.[5]
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysate Preparation: Induce apoptosis in cells by treating them with paclitaxel. Collect at least 1-5 x 10^6 cells per sample.[5]
-
Lysis: Lyse the cells to release their contents.
-
Centrifugation: Centrifuge the lysate at 16,000-20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[5]
-
Assay Reaction: Load 50 µL of each cell lysate into a 96-well flat-bottom microplate. Add the reaction mix containing a caspase-3 substrate. Include a blank and a negative control (lysate from untreated cells).[5]
-
Measurement: Measure the signal (e.g., colorimetric or fluorometric) generated by the cleavage of the substrate by active caspase-3.
c) Western Blotting for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse paclitaxel-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat to denature the proteins.[6]
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with primary antibodies against apoptotic proteins (e.g., caspases, Bcl-2 family members). Follow this with incubation with a secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.[6]
Signaling Pathways Affected by Paclitaxel
Paclitaxel-induced apoptosis is mediated by complex signaling cascades. Two of the key pathways involved are the PI3K/AKT and MAPK/ERK pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and metabolism.[12] In many cancers, this pathway is aberrantly activated, promoting cell survival and resistance to chemotherapy.[12] Paclitaxel treatment can inhibit the PI3K/AKT survival pathway, thereby enhancing apoptosis.[13]
Caption: Paclitaxel inhibits the pro-survival PI3K/AKT signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a chain of proteins that communicates signals from cell surface receptors to the DNA in the nucleus, often regulating cell proliferation and survival.[14] Paclitaxel has been shown to activate the MAPK/ERK pathway, which can, depending on the cellular context, contribute to its apoptotic effects.[15]
Caption: Paclitaxel can activate the MAPK/ERK signaling pathway.
Experimental Workflow for Bioactivity Assessment
A logical workflow is essential for the comprehensive evaluation of the bioactivity of paclitaxel derivatives.
Caption: A typical workflow for assessing paclitaxel derivative bioactivity.
Conclusion
This technical guide provides a comprehensive overview of the bioactivity of paclitaxel and its derivatives, from its fundamental mechanism of action to the intricate signaling pathways it influences. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals. A thorough understanding of the structure-activity relationships and the molecular mechanisms underlying the efficacy and potential resistance to these compounds is critical for the rational design of novel, more effective taxane-based anticancer therapies. The continued exploration of paclitaxel derivatives holds significant promise for improving patient outcomes in the fight against cancer.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Semi-synthesis of Paclitaxel from 10-Deacetyl-7-xylosyl paclitaxel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a highly effective anti-cancer agent, is naturally found in the bark of the Pacific yew tree (Taxus brevifolia). However, its low abundance in this natural source has driven the development of semi-synthetic routes to meet clinical demand. A promising and more sustainable starting material for paclitaxel synthesis is 10-deacetyl-7-xylosyl paclitaxel, a paclitaxel analogue found in greater quantities in the needles and twigs of various yew species. This document provides detailed application notes and experimental protocols for the semi-synthesis of paclitaxel from this readily available precursor. Two primary synthetic routes are outlined: a three-step chemical conversion and a chemo-enzymatic approach.
Key Synthetic Pathways
Two principal pathways for the conversion of this compound to paclitaxel have been established:
-
Three-Step Chemical Synthesis: This method, notably described by Xue et al. (2020), involves a sequence of redox, acetylation, and deacetylation reactions to achieve the target molecule with high yield and purity.[1]
-
Hydrolysis and Acetylation: This alternative route involves the initial removal of the xylosyl group at the C-7 position, either through chemical or enzymatic hydrolysis, followed by the selective acetylation of the hydroxyl group at the C-10 position.
These protocols provide a foundation for researchers to produce paclitaxel from a more abundant and renewable resource, potentially reducing the environmental impact and cost associated with its production.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data associated with the different synthetic approaches for producing paclitaxel from this compound.
| Parameter | Three-Step Chemical Synthesis (Xue et al., 2020) | Chemo-enzymatic Synthesis (Hydrolysis & Acetylation) |
| Starting Material | 10-deacetyl-7-xylosyltaxane mixture | This compound |
| Key Steps | Redox, Acetylation, Deacetylation | Enzymatic/Chemical De-xylation, Acetylation |
| Overall Yield | 67.6%[2][3] | Yields are step-dependent and can be high |
| Purity of Final Product | 99.52% (by HPLC)[2][3] | >98% (after purification) |
| Key Reagents | Redox agents, Acetylating agents, Deacetylating agents | β-xylosidase or acid/base, Acetylating agents |
| Reaction Conditions | Varies for each step (specifics proprietary) | Enzymatic: Mild aqueous conditions; Chemical: Varies |
| Purification Method | Column Chromatography | Column Chromatography, HPLC |
Experimental Protocols
Protocol 1: Three-Step Chemical Synthesis of Paclitaxel
This protocol is based on the general methodology reported by Xue et al. (2020) and involves a redox reaction, acetylation, and deacetylation.[1] The precise reagents and conditions for the redox and deacetylation steps are not fully detailed in the available literature and may require optimization.
Step 1: Redox Reaction
-
Objective: To modify the C-13 side chain of the 10-deacetyl-7-xylosyltaxane mixture.
-
Materials:
-
10-deacetyl-7-xylosyltaxane mixture
-
Appropriate redox agent (e.g., a reducing agent to selectively modify the side chain)
-
Anhydrous solvent (e.g., THF, DCM)
-
-
Procedure:
-
Dissolve the 10-deacetyl-7-xylosyltaxane mixture in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the selected redox agent to the solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Acetylation of the C-10 Hydroxyl Group
-
Objective: To selectively acetylate the hydroxyl group at the C-10 position.
-
Materials:
-
Product from Step 1
-
Acetic anhydride (B1165640) or acetyl chloride
-
A suitable base (e.g., pyridine (B92270), DMAP)
-
Anhydrous solvent (e.g., DCM, pyridine)
-
-
Procedure:
-
Dissolve the product from Step 1 in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base to the solution.
-
Add the acetylating agent dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or HPLC.
-
Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (if pyridine is used), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product may be used directly in the next step or purified by column chromatography.
-
Step 3: Deacetylation/Deprotection
-
Objective: To remove any protecting groups and/or unwanted acetyl groups to yield paclitaxel.
-
Materials:
-
Product from Step 2
-
Appropriate deprotecting/deacetylating agent (e.g., mild acid or base, specific enzymes)
-
Solvent (e.g., methanol (B129727), ethanol)
-
-
Procedure:
-
Dissolve the acetylated product from Step 2 in a suitable solvent.
-
Add the deprotecting/deacetylating agent.
-
Monitor the reaction by TLC or HPLC until completion.
-
Neutralize the reaction mixture if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the final product, paclitaxel, by column chromatography on silica gel followed by recrystallization or preparative HPLC.
-
Protocol 2: Chemo-enzymatic Synthesis via De-xylation and Acetylation
This protocol offers a potentially greener alternative by utilizing an enzyme for the selective removal of the xylosyl group.
Step 1: Enzymatic Hydrolysis of the C-7 Xylosyl Group
-
Objective: To selectively remove the xylosyl group from the C-7 position of this compound.
-
Materials:
-
This compound
-
β-xylosidase from Cellulosimicrobium cellulans[4]
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
-
Procedure:
-
Prepare a solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., methanol or DMSO) and add it to the buffer solution.
-
Add the β-xylosidase enzyme to the reaction mixture.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-35 °C) with gentle agitation.[3]
-
Monitor the conversion to 10-deacetyl paclitaxel by HPLC. The reaction is typically complete within a few hours.[3]
-
Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent like ethyl acetate (B1210297) and partitioning).
-
Extract the product, 10-deacetyl paclitaxel, with an organic solvent.
-
Dry the organic phase and concentrate it to obtain the crude product.
-
Purify the 10-deacetyl paclitaxel by column chromatography.
-
Step 2: Selective Acetylation of the C-10 Hydroxyl Group
-
Objective: To acetylate the C-10 hydroxyl group of 10-deacetyl paclitaxel to yield paclitaxel.
-
Materials:
-
10-deacetyl paclitaxel (from Step 1)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 10-deacetyl paclitaxel in a mixture of pyridine and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting paclitaxel by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Further purification can be achieved by recrystallization or preparative HPLC.
-
Mandatory Visualizations
Caption: Workflow for the three-step chemical synthesis of paclitaxel.
Caption: Workflow for the chemo-enzymatic synthesis of paclitaxel.
Caption: General experimental workflow for a single synthetic step.
References
- 1. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JPH07203981A - Enzymatic Hydrolysis Method for Conversion of C-7 Sugar-Containing Taxane to C-7 Hydroxyl-Containing Taxane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conversion of 10-Deacetyl-7-xylosyl paclitaxel to Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the semi-synthesis of docetaxel (B913) from 10-deacetyl-7-xylosyl paclitaxel (B517696). The conversion is a multi-step process that first involves the removal of the C-7 xylosyl group to yield the key intermediate, 10-deacetylbaccatin III (10-DAB). Subsequently, 10-DAB is converted to docetaxel through a series of protection, coupling, and deprotection reactions.
Introduction
Docetaxel is a clinically important anti-mitotic chemotherapy agent used in the treatment of various cancers.[1] Its semi-synthesis from precursors extracted from renewable resources like the needles of the yew tree (Taxus species) is a commercially viable approach. 10-deacetyl-7-xylosyl paclitaxel is an abundant taxane (B156437) derivative found in yew biomass that can be utilized as a starting material for docetaxel production, thereby increasing the overall yield and sustainability of the manufacturing process. The conversion of this xyloside to docetaxel enhances the value of this readily available biomass.
The overall synthetic strategy involves two main stages:
-
Hydrolysis of the C-7 xylosyl group: The sugar moiety at the C-7 position of this compound is cleaved to generate 10-deacetylbaccatin III (10-DAB).
-
Semi-synthesis of docetaxel from 10-DAB: This is a multi-step process involving the selective protection of hydroxyl groups, coupling with a protected side chain, and subsequent deprotection to yield the final docetaxel molecule.
It is important to note that the term "signaling pathways" typically refers to biological processes within cells. The conversion described herein is a chemical synthesis and does not directly involve cellular signaling pathways.
Experimental Workflows
The following diagrams illustrate the key stages in the conversion of this compound to docetaxel.
Quantitative Data Summary
The following tables summarize the reported yields for the key steps in the conversion process. Note that yields can vary significantly based on the specific reagents, conditions, and purification methods employed.
Table 1: Hydrolysis of this compound to 10-Deacetylbaccatin III
| Step | Reaction | Starting Material | Product | Reagents | Reported Yield | Reference |
| 1 | Side-chain Cleavage | This compound | 7-xylosyl-10-deacetylbaccatin III | Hydrazine hydrate (B1144303) or other bases | Not specified | [2] |
| 2 | Xylosyl Group Removal | 7-xylosyl-10-deacetylbaccatin III | 10-Deacetylbaccatin III | Potassium periodate (B1199274) | Not specified | [2] |
Table 2: Semi-synthesis of Docetaxel from 10-Deacetylbaccatin III
| Step | Reaction | Starting Material | Product | Reagents | Reported Yield | Reference |
| 3 | C7/C10 Protection | 10-Deacetylbaccatin III | 7,10-di-Cbz-10-DAB | Benzyl Chloroformate, DMAP, THF | 81% | [1] |
| 4 | Side-chain Coupling | 7,10-di-Cbz-10-DAB | Protected Docetaxel Intermediate | Protected β-lactam side-chain, NaN(TMS)2, NaH | 80% | [1] |
| 5 & 6 | Deprotection Steps | Protected Docetaxel Intermediate | Docetaxel | Pd/C, H2; Acid hydrolysis | 98% (for hydrogenolysis step) | [1][3] |
| Overall | 10-DAB to Docetaxel | 10-Deacetylbaccatin III | Docetaxel | - | ~50% | [3][4] |
Experimental Protocols
The following are detailed protocols for the key experimental stages.
Protocol 1: Preparation of 10-Deacetylbaccatin III from this compound
This protocol is based on a two-step chemical hydrolysis process.
Step 1: Cleavage of the C-13 Side Chain
-
Dissolve this compound in a polar solvent such as ethanol (B145695) (e.g., 100 mg in 10 ml).
-
Add a base, such as hydrazine hydrate (1 ml), to the solution.
-
Stir the reaction mixture at a temperature between 20-50°C for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (B1210297) (3 x 50 ml).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7-xylosyl-10-deacetylbaccatin III.
-
The crude product can be purified by column chromatography.
Step 2: Removal of the C-7 Xylosyl Group
-
Dissolve the purified 7-xylosyl-10-deacetylbaccatin III in ethanol (e.g., 30 mg in 5 ml).
-
Add a solution of an oxidizing agent, such as potassium periodate (e.g., 95 mg in 1 ml of water).
-
Stir the reaction mixture at a temperature between 20-40°C for 20-40 hours.
-
Follow up with a workup procedure to isolate the 10-deacetylbaccatin III. This may involve treatment with a salt of an amine in an organic acid medium.[2]
-
Purify the final product, 10-deacetylbaccatin III, by column chromatography.
Protocol 2: Semi-synthesis of Docetaxel from 10-Deacetylbaccatin III
This protocol describes a four-step synthesis with an overall yield of approximately 50%.[1][3][4]
Step 3: Selective Protection of C-7 and C-10 Hydroxyl Groups
-
Dissolve 10-deacetylbaccatin III (15g, 28mmol) and 4-dimethylaminopyridine (B28879) (DMAP) (3.4g, 28mmol) in anhydrous tetrahydrofuran (B95107) (THF) (150 mL).
-
Warm the solution to 40°C.
-
Add a solution of benzyl chloroformate (0.37 mol/L in THF, 150 mL) dropwise over 1 hour.
-
Increase the temperature to 60°C and stir for an additional 30 minutes.
-
Cool the mixture to room temperature, filter, and wash the solid with THF.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 7,10-di-Cbz-10-deacetylbaccatin III as a white solid (yield: ~81%).[1]
Step 4: Coupling with the Docetaxel Side Chain
-
The protected 7,10-di-Cbz-10-deacetylbaccatin III is coupled with a commercially available protected docetaxel side chain, such as (3R,4S)-1-tert-butoxy-carbonyl-3-(1-ethoxy-ethyloxy)-4-phenylazetidin-2-one.
-
The coupling reaction can be carried out using reagents like NaN(TMS)2 and NaH.
-
The reaction is typically performed in an anhydrous solvent like toluene (B28343) at an elevated temperature (e.g., 60-80°C) for 1-5 hours.[5]
-
After the reaction is complete, the mixture is worked up and the product is purified by column chromatography to yield the protected docetaxel intermediate (yield: ~80%).[1]
Step 5: Deprotection of C-7 and C-10 Hydroxyl Groups
-
The protected docetaxel intermediate from the previous step is subjected to hydrogenolysis to remove the benzyl chloroformate protecting groups.
-
This is typically achieved by treating the intermediate with Pd/C under a hydrogen atmosphere.
-
The reaction is usually carried out in a solvent like ethanol or ethyl acetate.
-
After the reaction, the catalyst is filtered off, and the filtrate is concentrated to give the C2'-protected docetaxel (yield: ~98%).[1]
Step 6: Final Deprotection of the C-2' Hydroxyl Group
-
The final step is the removal of the protecting group on the C-2' hydroxyl of the side chain.
-
This is typically achieved by acid hydrolysis. For example, using a solution of HCl in ethanol at 0°C.[6]
-
The reaction is monitored by TLC until completion.
-
The reaction mixture is then worked up and the crude docetaxel is purified, for example, by recrystallization or column chromatography.
Purification and Analysis
The purification of docetaxel and its intermediates is crucial for obtaining a high-purity final product. Column chromatography using silica (B1680970) gel is a common method for purification at each step. The final product, docetaxel, can be further purified by recrystallization from a solvent system like acetone/hexane.
The identity and purity of the synthesized compounds should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure of the products.
Conclusion
The conversion of this compound to docetaxel is a feasible and valuable process for the pharmaceutical industry. By utilizing an abundant natural precursor, the production of this essential anti-cancer drug can be made more efficient and sustainable. The protocols outlined in this document provide a comprehensive guide for researchers and scientists working in drug development and synthesis. Careful optimization of each step and rigorous purification are key to achieving high yields and purity of the final docetaxel product.
References
- 1. scribd.com [scribd.com]
- 2. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 3. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 4. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 6. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Redox, Acetylation, and Deacetylation Reactions in Taxane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key chemical transformations—redox, acetylation, and deacetylation reactions—that are fundamental to the synthesis of taxanes, a critical class of anticancer agents including paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). The protocols outlined below are based on established synthetic and biosynthetic methodologies, offering guidance for laboratory application.
Introduction to Key Reactions in Taxane (B156437) Synthesis
The complex, poly-oxygenated structure of taxanes necessitates a sophisticated series of chemical modifications. The semi-synthesis of paclitaxel, for instance, often starts from precursors like 10-deacetylbaccatin III (10-DAB), which is more readily available from the needles and twigs of the yew tree (Taxus species).[1][2][3] The conversion of these precursors to the final active pharmaceutical ingredient hinges on precise redox, acetylation, and deacetylation steps.
Redox Reactions: These reactions are crucial for introducing and modifying the various oxygen-containing functional groups on the taxane core. The "two-phase" approach to taxane total synthesis exemplifies the strategic importance of a carefully choreographed sequence of oxidations.[4][5][6][7][8] This strategy involves an initial "cyclase phase" to construct the carbon skeleton, followed by an "oxidase phase" where oxygen atoms are strategically installed through a series of redox manipulations.[4][5][6][7][8]
Acetylation and Deacetylation: These reactions are vital for installing and removing acetyl protecting groups, as well as for the final structural elaboration of the taxane molecule. The acetylation of the C10 hydroxyl group of 10-DAB to form baccatin (B15129273) III is a pivotal step in many semi-synthetic routes to paclitaxel.[9][10][11][12][13] Conversely, selective deacetylation allows for the modification of specific positions on the taxane ring system to create novel analogs with potentially improved therapeutic properties.[14][15][16]
Experimental Protocols and Data
Acetylation of 10-Deacetylbaccatin III (10-DAB)
The acetylation of 10-DAB at the C10 position to yield baccatin III is a cornerstone of many paclitaxel semi-syntheses. Both chemical and enzymatic methods have been developed for this transformation.
Protocol 2.1.1: Chemical Acetylation of 10-DAB
This protocol describes a general procedure for the chemical acetylation of 10-DAB.
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Acetic anhydride
-
A tertiary amine base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or pyridine)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 10-DAB in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain baccatin III.
Table 1: Quantitative Data for Chemical Acetylation of 10-DAB
| Base | Solvent | Reaction Time | Yield of Baccatin III | Reference |
| Triethylamine | Dichloromethane | Not Specified | Good | [13] |
| Pyridine | Pyridine | Not Specified | Not Specified | General knowledge |
Protocol 2.1.2: Enzymatic Acetylation of 10-DAB
This protocol outlines a biocatalytic approach for the acetylation of 10-DAB, offering high selectivity and milder reaction conditions. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is utilized.[10][17]
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Acetyl-Coenzyme A (acetyl-CoA) or an alternative acetyl donor like vinyl acetate[11]
-
Crude enzyme extract containing DBAT or purified DBAT[9][10]
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0-8.0)[17]
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC for product analysis and quantification
Procedure:
-
Prepare a reaction mixture containing 10-DAB dissolved in a minimal amount of a suitable organic solvent and suspend it in the buffer.
-
Add the acetyl donor (e.g., acetyl-CoA).
-
Initiate the reaction by adding the enzyme solution (crude extract or purified enzyme).
-
Incubate the reaction mixture at a controlled temperature (e.g., ambient temperature) with gentle agitation.[11]
-
Monitor the formation of baccatin III over time using HPLC.
-
Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product with an organic solvent.
-
Analyze the organic extract by HPLC to determine the yield of baccatin III.
Table 2: Quantitative Data for Enzymatic Acetylation of 10-DAB
| Enzyme Source | Acetyl Donor | Product Titer/Yield | Reference |
| Taxus baccata crude extracts | 14C- or 3H-labeled acetyl-CoA | Formation confirmed by co-chromatography | [9] |
| E. coli expressing DBAT | Acetic acid (fed to culture) | 4.6 g/L baccatin III | [10] |
| Nocardioides luteus C-10 deacetylase (immobilized) | Vinyl acetate | 51% yield | [11] |
Deacetylation Reactions
Selective deacetylation is crucial for creating paclitaxel analogs and for manipulating protecting groups during synthesis.
Protocol 2.2.1: Enzymatic Deacetylation of 10-DAB at C-4
This protocol describes the use of whole cells or purified enzymes to selectively remove the acetyl group at the C-4 position of 10-DAB.
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Bacterial cells (e.g., Rhodococcus sp.) or purified C-4 deacetylase[14]
-
Culture medium or buffer solution
-
Solvents for extraction and analysis
Procedure:
-
Incubate whole cells of the selected microorganism with 10-DAB in a suitable culture medium.
-
Alternatively, incubate 10-DAB with the purified C-4 deacetylase in a buffered solution.
-
Maintain the reaction at an optimal temperature and pH with agitation.
-
Monitor the conversion of 10-DAB to 4,10-dideacetylbaccatin III (4,10-DDAB) using HPLC or TLC.
-
After the reaction, extract the product from the reaction mixture.
-
Purify the product if necessary using chromatographic techniques.
Table 3: Quantitative Data for Enzymatic C-4 Deacetylation of 10-DAB
| Enzyme Source | Substrate | Product | Yield | Reference |
| Rhodococcus sp. (whole cells) | 10-DAB | 4,10-DDAB | 90% | [14] |
| Stenotrophomonas maltophilia (purified soluble C-4 deacetylase) | 10-DAB | 4,10-DDAB | Not specified | [14] |
Redox Reactions in Taxane Synthesis
Redox reactions are integral to the construction and functionalization of the taxane core. The following protocol is a representative example of an oxidation step in a total synthesis approach.
Protocol 2.3.1: Oxidation of a Taxane Intermediate
This protocol is based on the oxidation steps described in the two-phase synthesis of taxanes, which often involve the use of specific oxidizing agents to introduce hydroxyl or keto groups at desired positions.[4][18]
Materials:
-
Taxane intermediate (e.g., a partially oxidized taxane core)
-
Oxidizing agent (e.g., tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO), Dess-Martin periodinane (DMP), or a Cr(V)-based oxidant)[4][18]
-
Anhydrous solvent (e.g., dichloromethane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution for DMP oxidation)
-
Silica gel for purification
Procedure:
-
Dissolve the taxane intermediate in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the oxidizing agent (and co-oxidant if required, e.g., NMO for TPAP) to the solution at a controlled temperature (often 0 °C or room temperature).
-
Stir the reaction and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction appropriately. For example, for a DMP oxidation, add a saturated solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the resulting oxidized taxane derivative by column chromatography.
Table 4: Quantitative Data for Representative Redox Reactions in Taxane Synthesis
| Reaction Step | Oxidizing Agent | Yield | Reference |
| C-2 Oxidation of Epoxy-triol intermediate | TPAP | 85% | [18] |
| C-13 Oxidation of a taxane core | Cr(V)-based oxidant | High C-13 selectivity | [18] |
| C-10 Radical-based oxidation | (PhSeO)₂O | Not specified | [18] |
| C-13 Oxidation of diol intermediate | Dess–Martin periodinane (DMP) | Not specified | [4] |
Visualizing Workflows and Pathways
The following diagrams illustrate key processes in taxane synthesis.
Caption: Acetylation and deacetylation in the semi-synthetic pathway to paclitaxel.
Caption: The "Two-Phase" approach to taxane total synthesis, emphasizing the redox-intensive oxidase phase.
Conclusion
The strategic application of redox, acetylation, and deacetylation reactions is paramount in the synthesis of taxanes. The protocols and data presented herein provide a foundation for researchers in the field of natural product synthesis and drug development to devise and execute synthetic routes to these valuable compounds. The continued development of more efficient and selective methods, particularly through biocatalysis, will be crucial for the sustainable production of existing taxane drugs and the discovery of new analogs with enhanced therapeutic profiles.
References
- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Process For The Synthesis Of Paclitaxel [quickcompany.in]
- 3. brieflands.com [brieflands.com]
- 4. escholarship.org [escholarship.org]
- 5. Two-Phase Total Synthesis of Taxanes: Tactics and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ohira-sum.com [ohira-sum.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indena | 10-Deacetylbaccatin III [indena.com]
- 13. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]
- 14. Enzymatic C-4 deacetylation of 10-deacetylbaccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5629433A - Selective process for the deacylation and deacetylation of taxol and taxanes - Google Patents [patents.google.com]
- 16. Modified taxols, 8. Deacylation and reacylation of baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Taxol biosynthesis: Molecular cloning of a benzoyl- CoA:taxane 2α-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-Deacetyl-7-xylosyl paclitaxel in Cancer Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of the well-known anti-cancer drug paclitaxel, a microtubule-stabilizing agent.[1] This modified taxane (B156437) exhibits potent cytotoxic effects against a variety of cancer cell lines by promoting microtubule assembly and disrupting the dynamics of microtubule depolymerization. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis, or programmed cell death.[2][3] These application notes provide detailed protocols for utilizing 10-Deacetyl-7-xylosyl paclitaxel in cancer cell culture assays to evaluate its anti-proliferative and apoptotic effects.
Mechanism of Action
This compound functions as a microtubule-stabilizing agent, similar to its parent compound, paclitaxel.[1] By binding to the β-tubulin subunit of microtubules, it enhances tubulin polymerization and inhibits the depolymerization process. This stabilization of microtubules disrupts the normal mitotic spindle formation necessary for cell division, leading to a halt in the cell cycle at the G2/M phase.[3] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This shift in the balance of Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability, resulting in the release of cytochrome c and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3 and -6, ultimately leading to apoptotic cell death.[1]
Data Presentation
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Exposure Time |
| A2780 | Ovarian Cancer | 1.6 | Sulforhodamine B assay | 48 hours[1] |
| A549 | Lung Cancer | 2.1 | Sulforhodamine B assay | 48 hours[1] |
| HCT-8 | Colon Cancer | Not Specified | Not Specified | Not Specified |
| HepG2 | Liver Cancer | Not Specified | Not Specified | Not Specified |
| MCF7 | Breast Cancer | Not Specified | Not Specified | Not Specified |
| SW480 | Colon Cancer | Not Specified | Not Specified | Not Specified |
| PC-3 | Prostate Cancer | 5 | Not Specified | Not Specified[3] |
| NIH3T3 | Mouse Embryonic Fibroblast | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of the well-known anti-cancer agent paclitaxel.[1][2] Like its parent compound, it exhibits anti-tumor activity by interfering with the normal function of microtubules.[3][4][5] This interference leads to the stabilization of the microtubule polymer, preventing its disassembly, which is crucial for the dynamic reorganization of the microtubule network during mitosis.[3][4][6] Consequently, this disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][5][6][7][8] This document provides detailed protocols for analyzing the cell cycle arrest induced by 10-Deacetyl-7-xylosyl paclitaxel using flow cytometry with propidium (B1200493) iodide staining, a common method for assessing cell cycle distribution.[9][10]
Mechanism of Action
Paclitaxel and its derivatives, including this compound, bind to the β-tubulin subunit of microtubules.[3][4][5] This binding event stabilizes the microtubule structure, preventing the depolymerization necessary for the proper formation of the mitotic spindle during cell division.[3][4][6] The presence of these hyper-stabilized, non-functional microtubules activates the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition to prevent chromosomal missegregation.[6] Prolonged arrest at this phase ultimately initiates the apoptotic cascade, leading to cancer cell death.[3][4][7] Studies on this compound have shown its ability to induce mitotic arrest and apoptosis in cancer cell lines, such as PC3 prostate cancer cells, through a mitochondria-dependent pathway.[1][11][12]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a cancer cell line (e.g., PC3) after a 24-hour treatment.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 1 | 45.8 ± 2.8 | 15.1 ± 1.9 | 39.1 ± 3.5 |
| This compound | 5 | 25.3 ± 2.2 | 10.7 ± 1.5 | 64.0 ± 4.1 |
| This compound | 10 | 15.1 ± 1.9 | 5.4 ± 0.9 | 79.5 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance : Culture a suitable cancer cell line (e.g., PC3, HeLa, MCF-7) in the recommended complete growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed the cells into 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.
-
Drug Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Treatment : Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48 hours).
Cell Harvesting and Fixation
-
Harvesting : After the treatment period, collect the cells. For adherent cells, first, collect the floating cells (which may be apoptotic) and then detach the adherent cells using trypsin-EDTA. Combine both cell populations.
-
Washing : Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[9] Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Repeat the centrifugation and washing step.[9]
-
Fixation : Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent cell clumping.[9][13]
-
Storage : The cells can be stored in 70% ethanol at -20°C for at least 2 hours or up to several weeks before staining.[9][13]
Propidium Iodide Staining and Flow Cytometry Analysis
-
Rehydration : Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet the less dense, fixed cells.[9] Discard the ethanol and wash the cell pellet twice with PBS.
-
RNase Treatment : To ensure that only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[9][13][14] This step is crucial as propidium iodide can also bind to double-stranded RNA.
-
Staining : Add propidium iodide (PI) solution to the cell suspension to a final concentration of 50 µg/mL.[9] Gently mix and incubate the cells in the dark at room temperature for 15-30 minutes.[9][13]
-
Flow Cytometry Acquisition : Analyze the stained cells using a flow cytometer.[10] Use a low flow rate to ensure accurate data collection.[9] Collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3).[10] Acquire at least 10,000 events per sample.[9]
-
Data Analysis : Analyze the flow cytometry data using appropriate software. Gate on the single-cell population to exclude doublets and aggregates.[14] Generate a histogram of DNA content and use cell cycle analysis models to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Mandatory Visualizations
References
- 1. 10-deacetyl--7-xylosyl-Paclitaxel, 10MG | Labscoop [labscoop.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. molbiolcell.org [molbiolcell.org]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for DNA Laddering Assay: Detecting Apoptosis Induced by 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing the DNA laddering assay to detect apoptosis induced by the paclitaxel (B517696) derivative, 10-Deacetyl-7-xylosyl paclitaxel. This document includes the mechanism of action, experimental protocols, and representative data to guide researchers in their apoptosis studies.
Introduction
This compound is a derivative of the widely used anti-cancer drug, paclitaxel. It has been shown to induce mitotic arrest in cancer cells, leading to programmed cell death, or apoptosis. One of the key biochemical hallmarks of apoptosis is the fragmentation of genomic DNA into multiples of 180-200 base pair (bp) fragments. This occurs through the activation of endogenous endonucleases. The DNA laddering assay is a classic and reliable method to visualize this fragmentation by separating the DNA fragments on an agarose (B213101) gel, resulting in a characteristic "ladder" pattern.
Mechanism of Action
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. The compound causes mitotic arrest in cancer cells, such as the PC-3 human prostate cancer cell line. This arrest is followed by the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability and the subsequent activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1] Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3, which ultimately leads to the cleavage of cellular substrates and the hallmark features of apoptosis, including DNA fragmentation.
Data Presentation
While specific quantitative dose-response and time-course data for apoptosis induced by this compound is limited in publicly available literature, the following tables provide representative quantitative data for the parent compound, paclitaxel, in the PC-3 prostate cancer cell line. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: Dose-Dependent Effect of Paclitaxel on Apoptosis in PC-3 Cells (48-hour treatment)
| Paclitaxel Concentration (nM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | < 5 |
| 10 | 15 ± 3 |
| 50 | 45 ± 5 |
| 100 | 60 ± 7 |
Note: Data is representative and compiled from typical results observed in paclitaxel studies on PC-3 cells. Actual results may vary.
Table 2: Time-Course of Paclitaxel (50 nM) Induced Apoptosis in PC-3 Cells
| Incubation Time (hours) | Percentage of Apoptotic Cells (%) |
| 0 | < 5 |
| 12 | 10 ± 2 |
| 24 | 25 ± 4 |
| 48 | 45 ± 5 |
| 72 | 55 ± 6 |
Note: Data is representative and compiled from typical results observed in paclitaxel studies on PC-3 cells. Actual results may vary.
Qualitative studies have shown that treatment of PC-3 cells with 5 µM of this compound results in visible DNA laddering after 48 hours of incubation, but not after 24 hours, indicating a time-dependent induction of apoptosis.
Experimental Protocols
Principle of the DNA Laddering Assay
During apoptosis, activated endonucleases cleave the genomic DNA in the linker regions between nucleosomes, generating fragments of approximately 180 bp and its multiples. These DNA fragments can be extracted from the apoptotic cells and visualized by agarose gel electrophoresis. The resulting pattern resembles a ladder, which is a hallmark of apoptosis.
Materials
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
This compound (stock solution in DMSO)
-
Lysis Buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
6x DNA Loading Dye
-
DNA molecular weight marker (e.g., 100 bp ladder)
-
Ethidium (B1194527) Bromide or other DNA stain (e.g., SYBR® Safe)
-
UV transilluminator and gel documentation system
Protocol
-
Cell Seeding and Treatment:
-
Seed PC-3 cells (or other appropriate cell line) in 6-well plates or T-25 flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).
-
-
Harvesting of Cells:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine the detached cells with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
DNA Extraction:
-
Resuspend the cell pellet in 500 µL of Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the cellular debris.
-
Carefully transfer the supernatant containing the fragmented DNA to a new microcentrifuge tube.
-
Add 2 µL of RNase A (10 mg/mL) to the supernatant and incubate at 37°C for 1 hour to digest RNA.
-
Add 2 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 1-2 hours to digest proteins.
-
Perform a phenol:chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at 12,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C overnight or -80°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant and wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Air-dry the DNA pellet for 10-15 minutes at room temperature.
-
Resuspend the DNA pellet in 20-50 µL of TE Buffer.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5% to 2.0% agarose gel in 1x TAE buffer containing a DNA stain (e.g., ethidium bromide).
-
Mix the DNA samples with 6x DNA loading dye.
-
Load the samples and a DNA molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA fragments under UV light using a gel documentation system. Apoptotic samples will show a characteristic ladder pattern, while DNA from non-apoptotic cells will appear as a single high-molecular-weight band.
-
Visualizations
Caption: Apoptosis signaling pathway induced by this compound.
Caption: Experimental workflow for the DNA laddering assay.
References
Application Note: Quantitative Analysis of 10-Deacetyl-7-xylosyl paclitaxel using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a taxane (B156437) derivative of significant interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the analysis of 10-Deacetyl-7-xylosyl paclitaxel using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are based on established protocols for paclitaxel and other taxanes and provide a strong foundation for the development of a validated analytical procedure.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible LC-MS analysis. The choice of method depends on the sample matrix. Two common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
This method is suitable for extracting taxanes from aqueous matrices like plasma.[1][2][3]
-
To 1 mL of plasma sample, add an internal standard (e.g., docetaxel (B913) or a stable isotope-labeled analog).
-
Add 2 mL of a suitable organic solvent (e.g., tert-butyl methyl ether or a mixture of chloroform (B151607) and isopropanol).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37-40°C.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of the mobile phase.[3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample clean-up and concentration, particularly for complex matrices.[4][5][6]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[4][5]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of a strong solvent (e.g., acetonitrile (B52724) or methanol).[4][5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Liquid Chromatography (LC) Conditions
The following LC parameters are recommended as a starting point for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)[4][5][6] |
| Mobile Phase A | Water with 0.1% formic acid[4][6][7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[4][6][7] |
| Flow Rate | 0.2 - 0.6 mL/min[4][7] |
| Column Temperature | 30 - 40 °C[3][4] |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | A gradient program should be optimized to ensure separation from potential impurities and matrix components. A typical gradient might start at 30-40% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. |
Mass Spectrometry (MS) Conditions
Mass spectrometry provides the selectivity and sensitivity required for quantitative analysis.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | The [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion of this compound (C₅₀H₅₇NO₁₇, MW: 943.36 g/mol ). The precursor m/z has been reported as 943 in negative ion mode. |
| Product Ions (Q3) | Fragmentation of the precursor ion should be optimized. Based on the fragmentation of other taxanes, key product ions may result from the loss of the xylosyl group, the side chain, or other functional groups.[8][9] |
| Collision Energy | To be optimized for the specific instrument and precursor-product ion transition. |
| Source Parameters | Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity. |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS analysis of paclitaxel, which can be used as a benchmark for the method development of this compound.
| Parameter | Typical Value for Paclitaxel Analysis | Reference |
| Linearity Range | 0.1 - 1000 ng/mL | [3][4][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | [3][4] |
| Accuracy | 85 - 115% | [3] |
| Precision (%RSD) | < 15% | [3][7] |
| Recovery | > 80% | [2][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Caption: General workflow for LC-MS analysis.
Logical Relationship of Analytical Parameters
This diagram shows the relationship between different sets of parameters in the LC-MS method.
References
- 1. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Microtubule Polymerization Assay with Taxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in cell division, structure, and intracellular transport.[1] Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their cellular functions. This dynamic instability makes microtubules a key target for anticancer drugs.[2]
Taxanes, such as paclitaxel (B517696) and docetaxel, are a prominent class of microtubule-stabilizing agents used in cancer chemotherapy.[3] Unlike other anti-mitotic drugs that inhibit tubulin polymerization, taxanes bind to the β-tubulin subunit within the microtubule, promoting polymerization and stabilizing the microtubule structure.[4][5] This stabilization disrupts the delicate balance of microtubule dynamics, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.[3]
This document provides a detailed protocol for a turbidity-based in-vitro microtubule polymerization assay to characterize the effects of taxanes. This assay is a fundamental tool for screening and characterizing compounds that modulate microtubule stability.
Mechanism of Action of Taxanes
Taxanes exert their effect by binding to a pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[5] This binding event stabilizes the microtubule, shifting the equilibrium towards polymerization and suppressing microtubule dynamics.[2] The stabilization of microtubules disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to a prolonged mitotic block, which can trigger apoptotic cell death.[3]
Caption: Mechanism of taxane-induced microtubule stabilization.
Experimental Protocol: In-Vitro Turbidity-Based Microtubule Polymerization Assay
This protocol describes a quantitative method to measure the effect of taxanes on the polymerization of purified tubulin in a 96-well plate format. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340-350 nm.[6]
Materials and Reagents
-
Tubulin: >99% pure tubulin (from bovine or porcine brain)
-
Taxane compounds: Paclitaxel, Docetaxel, etc. (as experimental compounds)
-
Positive Control: Paclitaxel (as a known microtubule stabilizing agent)
-
Negative Control: Nocodazole or Vinblastine (as microtubule destabilizing agents)
-
General Tubulin Buffer (G-PEM) (1x): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP Solution: 10 mM in sterile water
-
Glycerol
-
DMSO: For dissolving test compounds
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm or 350 nm in kinetic mode.
Experimental Workflow Diagram
Caption: Experimental workflow for the microtubule polymerization assay.
Detailed Protocol
-
Preparation of Reagents:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 10 mg/mL. Aliquot and snap-freeze in liquid nitrogen for storage at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: Prepare 1x G-PEM buffer with 10% glycerol.
-
Compound Preparation: Prepare a 10 mM stock solution of the taxane compound in DMSO. Create a series of dilutions in the Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting polymerization.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin working solution. For a final concentration of 3 mg/mL tubulin, mix the required volume of tubulin stock with the Assay Buffer and GTP (final concentration of 1 mM). Keep the tubulin working solution on ice until use.
-
In a pre-chilled 96-well plate, add 10 µL of the diluted taxane compound, positive control (e.g., Paclitaxel), negative control (e.g., Nocodazole), or vehicle control (Assay Buffer with the same percentage of DMSO as the compound dilutions) to the appropriate wells.
-
To initiate the polymerization reaction, carefully add 90 µL of the cold tubulin working solution to each well for a total volume of 100 µL. Use a multichannel pipette for consistency and to minimize the time delay between wells.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 60 to 90 minutes.
-
Data Analysis
The effect of the taxane on tubulin polymerization is quantified by analyzing the polymerization curves (absorbance vs. time). Key parameters to evaluate include:
-
Lag Time: The time before a significant increase in absorbance is observed, corresponding to the nucleation phase.
-
Maximum Velocity (Vmax): The steepest slope of the polymerization curve, representing the maximum rate of microtubule growth.
-
Plateau: The maximum absorbance reached, indicating the total mass of polymerized microtubules at steady state.
Taxanes are expected to decrease the lag time, increase the Vmax, and potentially increase the plateau level compared to the vehicle control.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of various microtubule-targeting agents on tubulin polymerization. IC50 values represent the concentration of the compound that inhibits the maximum assembly rate of tubulin by 50%.
| Compound | Target Site | Primary Effect | In Vitro IC50 (µM) | Reference |
| Paclitaxel | Taxane Site (β-tubulin) | Stabilization | N/A (Promoter) | [7] |
| Colchicine | Colchicine Site (β-tubulin) | Destabilization | ~1 | [7] |
| Vinblastine | Vinca Alkaloid Site (β-tubulin) | Destabilization | ~1 | [7] |
| Nocodazole | Colchicine Site (β-tubulin) | Destabilization | ~5 | [7] |
| Combretastatin-A4 | Colchicine Site (β-tubulin) | Destabilization | ~2.5 | [7] |
Note: IC50 values are typically determined for destabilizing agents. For stabilizing agents like taxanes, the effect is measured by the enhancement of polymerization (e.g., increase in Vmax).
Conclusion
The in-vitro microtubule polymerization assay is a robust and essential tool for the preclinical evaluation of taxanes and other microtubule-targeting agents. By providing quantitative data on the direct interaction of a compound with tubulin, this assay allows for the detailed characterization of its mechanism of action and its potential as an anti-cancer therapeutic. Careful execution of the protocol and thorough data analysis are crucial for obtaining reliable and reproducible results in the drug discovery and development process.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of Microtubules by Taxane Diterpenoids: Insight from Docking and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application of 10-Deacetyl-7-xylosyl paclitaxel in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a naturally occurring taxane (B156437) derivative isolated from the Chinese yew, Taxus chinensis.[1] As a structural analogue of the widely used anticancer drug paclitaxel, it has garnered significant interest in the field of drug discovery. A key advantage of 10-Deacetyl-7-xylosyl paclitaxel is its higher water solubility compared to paclitaxel, a property that could potentially overcome some of the formulation challenges associated with the parent drug.[2] This compound exhibits potent anticancer activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of its mechanism of action, experimental protocols, and relevant data to facilitate its investigation as a potential therapeutic agent.
Mechanism of Action
This compound shares a core mechanism of action with paclitaxel, primarily targeting the tubulin-microtubule equilibrium within the cell.[3] However, it also demonstrates a distinct ability to induce apoptosis through the mitochondrial-driven pathway.
Microtubule Disruption: Like paclitaxel, this compound binds to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization.[3] The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, a state known as mitotic arrest.[4]
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic, or mitochondrial-driven, pathway of apoptosis. In human prostate cancer cells (PC-3), this compound has been shown to modulate the expression of key apoptosis-regulating proteins.[1] It upregulates the expression of pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9, caspase-3, and caspase-6, which are the executioners of apoptosis, leading to programmed cell death.[1][3]
Signaling Pathway
The apoptotic signaling pathway induced by this compound is a well-defined cascade of molecular events.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported IC50 values.
Table 1: In Vitro Microtubule Disassembly
| Target | Assay System | IC50 (µM) | Reference |
| Pig brain microtubules | Cell-free assay | 0.3 | [4] |
| Physarum microtubules | Cell-free assay | 0.5 | [4] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | Proliferation Assay | 5 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies investigating the effects of this compound and related compounds.
Protocol 1: Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
Paclitaxel (positive control)
-
Nocodazole (negative control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: Prepare a 2X tubulin solution in G-PEM buffer. Prepare 2X solutions of this compound and control compounds in G-PEM buffer with glycerol.
-
Reaction Setup: In a pre-warmed (37°C) 96-well plate, add 50 µL of the 2X compound solution to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 50 µL of the 2X tubulin solution containing GTP to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of the compound-treated samples to the positive and negative controls.
Caption: Workflow for the in vitro microtubule polymerization assay.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Complete cell culture medium
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Flow cytometry workflow for apoptosis detection.
Conclusion
This compound presents a promising avenue for the development of novel anticancer therapies. Its enhanced water solubility and potent induction of apoptosis through the mitochondrial pathway make it a compelling candidate for further preclinical and clinical investigation. The protocols and data provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this natural product derivative.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CDK inhibitors induce mitochondria-mediated apoptosis through the activation of polyamine catabolic pathway in LNCaP, DU145 and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 10-Deacetyl-7-xylosyl paclitaxel for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Deacetyl-7-xylosyl paclitaxel (B517696). The information below is designed to address common challenges related to the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 10-Deacetyl-7-xylosyl paclitaxel?
A1: this compound, a derivative of paclitaxel, is a lipophilic compound with poor aqueous solubility.[1] It is practically insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution is fresh, high-purity DMSO.[2] A stock solution of up to 100 mg/mL in DMSO can be prepared.[2] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to a year.[2][3]
Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This is a common issue due to the low aqueous solubility of the compound. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity.
-
Serial Dilution: Perform serial dilutions of your high-concentration stock solution in your cell culture medium. Add the diluted compound dropwise to the medium while gently vortexing to facilitate dispersion.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.
-
Use of Surfactants: For specific applications, the use of a low concentration of a biocompatible surfactant, such as Tween® 80, might be considered, though its effect on your specific cell line should be validated.[2]
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my in vitro studies?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble taxane (B156437) derivatives like this compound. These include:
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, a combination of DMSO and PEG300 has been used for in vivo formulations and could be adapted for in vitro use with careful validation.[2]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, can improve its dispersibility and delivery in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer/media. | The compound has very low aqueous solubility. The final concentration of the organic solvent may be too low to maintain solubility. | 1. Decrease the final concentration of the compound in the aqueous medium. 2. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated range for your cells (typically <0.5%). 3. Prepare a fresh, more dilute stock solution in the organic solvent before further dilution in the aqueous medium. |
| Inconsistent experimental results between different batches of prepared compound. | The compound may have degraded, or the stock solution was not properly stored. Moisture can reduce the solubility in DMSO.[2] | 1. Use fresh, anhydrous DMSO to prepare stock solutions.[2] 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[3] 3. Store stock solutions at -80°C for long-term stability (up to one year).[2] For short-term storage (up to one month), -20°C is acceptable.[3] |
| Observed cytotoxicity is higher than expected, even at low concentrations of the compound. | The solvent (e.g., DMSO) may be causing cellular toxicity. | 1. Run a solvent control experiment to determine the maximum tolerated concentration of the solvent by your specific cell line. 2. Ensure the final solvent concentration in your experiments is below the cytotoxic threshold. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound and related compounds in various solvents.
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| This compound | DMSO | 100 mg/mL[2] | 105.93 mM[2] |
| Water | Insoluble[2] | - | |
| Ethanol | Insoluble[2] | - | |
| Paclitaxel (for comparison) | DMSO | ~5 mg/mL[4], 100 mg/mL[5] | ~5.86 mM[4], 117.1 mM[5] |
| Ethanol | ~1.5 mg/mL[4], 25 mg/mL[5] | ~1.76 mM[4], 29.27 mM[5] | |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL[4] | ~0.12 mM[4] | |
| 10-deacetyl Paclitaxel (for comparison) | DMF | 30 mg/mL[6] | ~36.9 mM[6] |
| DMSO | 30 mg/mL[6] | ~36.9 mM[6] | |
| Ethanol | 30 mg/mL[6] | ~36.9 mM[6] | |
| PBS (pH 7.2) | Partially soluble[6] | - |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 943.98 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.44 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, this would be 1 mL for 9.44 mg of the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][3]
General Protocol for Diluting this compound in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Immediately after adding the compound to the medium, gently vortex or pipette up and down to mix thoroughly.
-
Add the final diluted solution to your cells. Ensure the final DMSO concentration is below the toxicity level for your cell line (typically <0.5%).
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing and diluting this compound.
Signaling Pathway of Apoptosis Induced by this compound
This compound, similar to its parent compound paclitaxel, induces apoptosis primarily through the mitochondrial-dependent (intrinsic) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspases.[2][3]
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
References
"10-Deacetyl-7-xylosyl paclitaxel" stability in DMSO and other solvents
Welcome to the technical support center for 10-Deacetyl-7-xylosyl paclitaxel (B517696). This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in DMSO and other solvents to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of 10-Deacetyl-7-xylosyl paclitaxel?
A1: For optimal stability, dissolve this compound in high-quality, anhydrous DMSO to your desired concentration.[1] It is recommended to prepare a concentrated stock solution, aliquot it into single-use vials, and store them under the conditions outlined in the table below. This practice helps to minimize degradation from repeated freeze-thaw cycles and exposure to moisture.[2]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: Based on supplier recommendations for paclitaxel derivatives, the following storage conditions are advised for DMSO stock solutions:
| Storage Temperature | Recommended Duration | Special Considerations |
| -80°C | Up to 6 months | Protect from light.[2] |
| -20°C | Up to 1 month | Protect from light.[2] |
Important: The use of moisture-absorbing DMSO can reduce the solubility of the compound. Always use fresh, anhydrous DMSO for preparing stock solutions.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[2]
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur for several reasons:
-
Low Temperature: The compound may be coming out of solution at lower temperatures. Try gently warming the solution.
-
Moisture: DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of the compound. Use fresh, anhydrous DMSO for your experiments.
-
Solvent Incompatibility: If you have diluted the DMSO stock solution with an aqueous buffer, the compound may precipitate due to its low aqueous solubility.
If you observe precipitation, you can try to redissolve the compound by gentle warming and/or sonication.[2] However, for quantitative experiments, it is recommended to prepare a fresh solution.
Q4: What are the known degradation pathways for this compound in solution?
-
Epimerization: In neutral to basic aqueous solutions, taxanes can undergo epimerization at the C-7 position. The removal of the acetyl group at the C-10 position, as in this compound, has been shown to increase the rate of this epimerization.[3]
-
Hydrolysis: Under acidic conditions (pH 1-5), taxanes can undergo hydrolysis of their ester groups and cleavage of the strained oxetane (B1205548) ring.[4] The pH of maximum stability for related compounds is approximately 4.[4]
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, follow these guidelines:
-
Solvent Choice: Use anhydrous DMSO for stock solutions. For aqueous working solutions, prepare them immediately before use and consider buffering them at a slightly acidic pH (around 4-5) if your experimental design allows.
-
Temperature: Store stock solutions at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light.[2]
-
Fresh Preparations: For sensitive assays, it is always best to use freshly prepared solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Loss of compound activity | Chemical degradation (e.g., epimerization, hydrolysis). | Check the pH of your experimental media. If possible, maintain a slightly acidic pH. Prepare aqueous solutions immediately before use. |
| Precipitate formation in working solution | Low aqueous solubility of the compound. | Increase the percentage of DMSO in the final working solution (be mindful of cell toxicity, typically <0.1%). Use a co-solvent system if compatible with your experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Anhydrous DMSO (or other solvent of interest)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm)
2. Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials for time-point analysis.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
3. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for taxane (B156437) analysis. A typical starting point could be a mixture of acetonitrile and water (e.g., 50:50 v/v), with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject a sample onto the HPLC system.
4. Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point.
Workflow for Stability Assessment
Potential Degradation Signaling Pathway
The following diagram illustrates the potential degradation pathways of taxanes based on available literature.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of "10-Deacetyl-7-xylosyl paclitaxel" in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Deacetyl-7-xylosyl paclitaxel (B517696). The information provided is intended to help prevent its degradation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of 10-Deacetyl-7-xylosyl paclitaxel degradation in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous solutions are epimerization at the C-7 position and hydrolysis of its ester groups. Epimerization is catalyzed by basic conditions, while hydrolysis can occur under both acidic and basic conditions. The absence of the acetyl group at the C-10 position makes this particular derivative more susceptible to epimerization in basic solutions compared to paclitaxel[1].
Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A2: For paclitaxel and its analogues, the pH of maximum stability in aqueous solutions is approximately 4[2][3]. Both acidic conditions (pH < 3) and neutral to basic conditions (pH > 6) can lead to significant degradation[2][4].
Q3: How should I prepare stock solutions of this compound?
A3: Due to its poor aqueous solubility, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, these stock solutions should be stored at -20°C or -80°C to minimize degradation. When preparing aqueous working solutions, the stock solution should be diluted in a suitable buffer immediately before use.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: Aqueous solutions of this compound are generally unstable and should be prepared fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. The stability is dependent on the pH of the solution, with acidic conditions (around pH 4) being optimal[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility of this compound. The concentration of the organic solvent from the stock solution may be too high in the final aqueous solution. | - Increase the proportion of aqueous buffer to organic solvent. - Use a co-solvent system (e.g., ethanol, polyethylene (B3416737) glycol) to improve solubility. - Consider using a formulation aid such as cyclodextrins. |
| Loss of compound activity or inconsistent results. | Degradation of the compound due to inappropriate pH or temperature. | - Ensure the pH of your aqueous buffer is around 4 for optimal stability[2]. - Prepare fresh solutions for each experiment and avoid prolonged storage. - Keep solutions on ice during the experiment whenever possible. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound into byproducts like 7-epi-10-deacetyl-7-xylosyl paclitaxel or hydrolysis products. | - Confirm the identity of the degradation products using a stability-indicating HPLC method with mass spectrometry (MS) detection if possible. - Optimize experimental conditions (pH, temperature, light exposure) to minimize degradation. |
| Difficulty in dissolving the powdered compound. | The compound is highly hydrophobic. | - Use a strong organic solvent like DMSO to prepare a concentrated stock solution first. - Gentle warming and sonication can aid in the dissolution of the powder in the organic solvent. |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution
This protocol provides a general guideline for preparing an aqueous working solution of this compound from a DMSO stock.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., 50 mM acetate (B1210297) buffer, pH 4.0)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
-
Prepare the Aqueous Working Solution:
-
On the day of the experiment, retrieve the DMSO stock solution.
-
Add the desired volume of the stock solution to a pre-determined volume of the aqueous buffer to achieve the final working concentration. Note: The final concentration of DMSO should be kept as low as possible (ideally ≤ 0.5% v/v) to avoid solvent effects in biological assays.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared aqueous solution immediately.
-
Protocol for a Stability-Indicating HPLC-UV Method
This protocol outlines a general method for assessing the stability of this compound and separating it from its potential degradation products. Method optimization may be required based on the specific instrumentation and degradation products observed.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Incubate the solution under the desired stress conditions (e.g., different pH, temperature, or light exposure).
-
At specified time points, withdraw an aliquot of the sample.
-
Quench any ongoing degradation by diluting the sample in the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) and storing it at a low temperature (e.g., 4°C) until analysis.
-
Inject the sample onto the HPLC system.
Visualizations
Caption: Primary degradation pathways for this compound in aqueous solutions.
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of 10-Deacetyl-7-xylosyl paclitaxel
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of 10-Deacetyl-7-xylosyl paclitaxel (B517696).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between 10-Deacetyl-7-xylosyl paclitaxel and other taxane (B156437) impurities (e.g., paclitaxel, cephalomannine). | The mobile phase composition is not optimal for separating structurally similar compounds. | - Adjust Solvent Percentages: In reversed-phase chromatography, increase the proportion of the aqueous component (e.g., water) to enhance the retention and separation of hydrophobic taxanes.[1] - Modify Mobile Phase pH: If the impurities have different pKa values, adjusting the pH can alter their ionization state and improve separation. Using additives like 0.1% formic acid for acidic conditions or 10mM ammonium (B1175870) acetate (B1210297) for near-neutral pH can be effective.[1] - Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or using a combination, can alter selectivity due to different solvent-analyte interactions.[2] |
| Low yield of purified product. | - The compound may be degrading during purification. - Inefficient extraction from the crude material. - Suboptimal binding or elution conditions in chromatography. | - Control pH and Temperature: Taxanes can be unstable under acidic or basic conditions and at elevated temperatures, leading to degradation or epimerization.[3][4][5] Maintain neutral pH and moderate temperatures (e.g., 30°C) where possible.[3] - Optimize Extraction: Ensure the solvent system used for initial extraction is efficient for taxanes. Solvent-solvent extraction or solid-phase extraction (SPE) can be used to pre-purify the extract and remove interfering substances.[6][7] - Optimize Chromatography: For macroporous resins, ensure the correct resin type is chosen for high adsorption capacity.[8] For reversed-phase chromatography, optimize the gradient slope and flow rate to ensure sharp peaks and good recovery. |
| Product degradation or formation of impurities during purification. | Exposure to harsh pH conditions, high temperatures, or light can cause degradation of taxanes.[3][5][9] | - pH Control: Avoid strongly acidic or basic mobile phases. Epimerization at the C7 position is a known issue, particularly in basic conditions.[4][5] - Temperature Management: Perform purification steps at controlled room temperature or below to minimize thermal degradation.[3] - Light Protection: Protect the sample from direct light exposure, as it can lead to the formation of isomers.[5][9] |
| Difficulty with crystallization of the final product. | - The presence of impurities can inhibit crystal formation. - The solvent system is not suitable for inducing crystallization. - Poor solubility of taxanes in aqueous solutions can lead to precipitation instead of crystallization.[10] | - High Purity Requirement: Ensure the product is of high purity (>95%) before attempting crystallization. An additional chromatographic step may be necessary. - Solvent Selection: Use a solvent/anti-solvent system. For example, dissolving the purified taxane in a polar organic solvent like methanol or acetone (B3395972) and then adding a non-polar solvent like hexane (B92381) can induce crystallization.[11][12] - Control Crystallization Conditions: Slow evaporation of the solvent or gradual cooling of a saturated solution can promote the formation of well-defined crystals. |
| Challenges in scaling up the purification process. | - Processes optimized at a lab scale may not be directly transferable to a larger scale.[13][14] - Differences in equipment (e.g., column packing, pump performance) can affect reproducibility.[15][16] - Increased cost of solvents and consumables at a larger scale.[15] | - Linear Velocity Scaling: When scaling up column chromatography, maintain the same linear flow rate and bed height to ensure consistent residence time and separation.[15] - Process Robustness Testing: During development, test the method's robustness by intentionally varying parameters like mobile phase composition, pH, and temperature to understand the impact on purification. - Cost-Effective Solvents and Resins: Evaluate the use of more economical solvents and chromatography resins that are available in large quantities and suitable for industrial use.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during the purification of this compound?
A1: The most common impurities are other structurally similar taxanes naturally present in the source material, such as paclitaxel, 10-deacetylbaccatin III, cephalomannine, and various xylosides of other taxanes.[11] Degradation products, including 7-epi-10-deacetylpaclitaxel, can also be present.[9]
Q2: Which chromatographic technique is most suitable for the large-scale purification of this compound?
A2: A multi-step approach is typically most effective. This often involves initial purification using macroporous resin chromatography to enrich the taxane fraction from the crude extract.[8] This is followed by one or more reversed-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography steps for high-resolution separation and final polishing.[7][11]
Q3: What are the optimal storage conditions for purified this compound?
A3: To prevent degradation, the purified compound should be stored as a solid in a cool, dark, and dry place. If in solution, for example in DMSO, it is recommended to store at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months), protected from light.[17] Repeated freeze-thaw cycles should be avoided.[17]
Q4: How can I improve the solubility of this compound for formulation?
A4: Like other taxanes, this compound has poor water solubility.[10] For experimental purposes, it can be dissolved in organic solvents like DMSO.[18] For drug delivery systems, various formulation strategies such as the use of co-solvents, micelles, liposomes, and nanocrystals are being explored to enhance its aqueous solubility and bioavailability.[19][20]
Data Presentation
Table 1: Comparison of Purification Methods for Taxanes
| Method | Stationary Phase | Purity Achieved | Yield | Key Advantages | Key Disadvantages | Reference |
| Macroporous Resin Chromatography | AB-8 Resin | Enrichment (3.34% content) | 85.85% | High adsorption capacity, effective for initial enrichment. | Lower resolution compared to HPLC. | [8] |
| Reversed-Phase HPLC | C18 | >95% | >80% | High resolution and purity. | Higher cost and solvent consumption for large scale. | [3] |
| Reversed-Phase Flash Chromatography | C18 | >95% | Not specified | Faster than traditional column chromatography, good resolution. | May require further polishing step. | [21] |
| Simulated Moving Bed (SMB) Chromatography | Not specified | 72% | 82% | Continuous process, reduced solvent usage. | Complex setup and optimization. | [22][23][24] |
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
This protocol is based on the method described for the separation of taxanes using AB-8 macroporous resin.[8]
-
Resin Preparation: Pre-treat AB-8 macroporous resin by soaking in ethanol (B145695) for 24 hours, followed by washing with deionized water until the effluent is neutral.
-
Column Packing: Pack a column with the pre-treated resin. The bed volume (BV) will depend on the scale of the purification.
-
Equilibration: Equilibrate the column by washing with 3 BV of 30% ethanol at a flow rate of 1 mL/min.
-
Sample Loading: Dissolve the crude extract containing this compound in the appropriate loading buffer and load it onto the column. The processing volume can be up to 15 BV.
-
Washing: Wash the column with 3 BV of 30% ethanol to remove polar impurities.
-
Elution: Elute the bound taxanes with 6 BV of 80% ethanol at a flow rate of 1 mL/min.
-
Fraction Collection and Analysis: Collect the fractions and analyze them using HPLC to identify those containing this compound.
-
Concentration: Pool the desired fractions and concentrate them under reduced pressure to obtain the enriched taxane extract.
Protocol 2: High-Purity Purification by Preparative Reversed-Phase HPLC
This protocol is a general guide based on methods for purifying taxanes like paclitaxel and its derivatives.[3]
-
Column: Use a preparative C18 column (e.g., 250 mm × 20 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: Purified Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: Develop a gradient elution program. An example could be:
-
0-10 min: 40% to 50% B
-
10-13 min: 50% to 53% B
-
The gradient should be optimized based on the specific separation needs.
-
-
Flow Rate: Set the flow rate appropriate for the column size (e.g., 10 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.[3]
-
Injection Volume: Dissolve the enriched extract in the mobile phase and inject an appropriate volume (e.g., 0.5 mL).
-
Detection: Monitor the elution profile using a UV detector at 227 nm.
-
Fraction Collection: Collect the peaks corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Evaporate the solvent from the high-purity fractions under vacuum to obtain the purified solid product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 7. jsaer.com [jsaer.com]
- 8. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 13. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 14. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications [mdpi.com]
- 21. selekt.biotage.com [selekt.biotage.com]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. scielo.br [scielo.br]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of "10-Deacetyl-7-xylosyl paclitaxel" and its related taxanes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of 10-Deacetyl-7-xylosyl paclitaxel (B517696) and other taxanes.
Issue 1: Poor Resolution Between this compound and Other Taxanes
Q: I am observing poor resolution or co-elution between the peaks of this compound and other taxane (B156437) impurities. How can I improve the separation?
A: Poor resolution is a common challenge in the analysis of structurally similar taxanes. Here are several strategies to enhance separation:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: In reversed-phase HPLC, subtly changing the ratio of acetonitrile (B52724) or methanol (B129727) to water can significantly impact selectivity.[1][2] Try a shallower gradient or isocratic elution with a lower percentage of the organic solvent to increase retention and potentially improve separation.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of residual silanol (B1196071) groups on the column's stationary phase, which can, in turn, influence the retention of polar analytes like taxanes.[3][4] Experiment with small adjustments to the mobile phase pH, ensuring it remains within the stable range for your column.
-
-
Column Selection:
-
Stationary Phase Chemistry: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a pentafluorophenyl (PFP) or a phenyl-hexyl column.[5][6] PFP columns, in particular, have been shown to provide unique selectivity for taxanes.[5][6]
-
Particle Size and Column Dimensions: Employing a column with smaller particles (e.g., sub-2 µm) can increase efficiency and improve resolution.[7] A longer column can also enhance separation, but this will lead to longer run times and increased backpressure.
-
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Try optimizing the temperature in a range of 25-40°C.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
Issue 2: Peak Tailing of the this compound Peak
Q: The peak for this compound is showing significant tailing. What are the potential causes and solutions?
A: Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase, or other system issues.[3][4][8]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the taxane molecules, leading to tailing.[3][4][9]
-
Use a Low pH Mobile Phase: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
Use an End-capped Column: Modern, high-purity, end-capped columns have a lower concentration of accessible silanol groups and are less prone to causing peak tailing for basic and polar compounds.
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[8] Try diluting your sample and injecting a smaller volume.
-
Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can also cause peak tailing.[9] Try replacing the guard column and flushing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.
Issue 3: Inconsistent Retention Times
Q: I am experiencing a drift in the retention time for this compound across different injections. What could be the cause?
A: Fluctuations in retention time can compromise the reliability of your results. The most common causes include:
-
Mobile Phase Instability:
-
Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents online, ensure the pump is functioning correctly. Premixing the mobile phase manually can help to rule out pump proportioning issues. Also, ensure the mobile phase solvents are properly degassed.
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. Use a column oven to maintain a constant temperature.
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, inconsistent flow rates and retention times.[10] Carefully inspect all fittings and connections for any signs of leakage.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of this compound and related taxanes?
A1: A good starting point for method development would be a reversed-phase HPLC method using a C18 or PFP column. A gradient elution with a mobile phase consisting of water and acetonitrile is commonly employed.
Table 1: Example Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 or PFP, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B (e.g., 40%) and gradually increase to a higher percentage (e.g., 60%) over 20-30 minutes.[11] |
| Flow Rate | 1.0 - 1.2 mL/min[11] |
| Column Temperature | 30 - 40°C[11] |
| Detection | UV at 227 nm[11] |
| Injection Volume | 5 - 20 µL |
Q2: How should I prepare my samples for HPLC analysis of taxanes?
A2: Proper sample preparation is crucial for accurate and reproducible results and for protecting your HPLC column.
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[12][13] Methanol or a mixture of acetonitrile and water are common choices.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[12][14]
-
Extraction from complex matrices: For samples in complex matrices like biological fluids or plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.[10][15]
Q3: What are the key system suitability parameters I should monitor for this analysis?
A3: System suitability testing ensures that your chromatography system is performing adequately for the intended analysis.[16][17][18][19][20]
Table 2: Key System Suitability Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0[17] | To ensure peak symmetry and minimize integration errors. |
| Theoretical Plates (N) | > 2000[17] | To verify column efficiency. |
| Resolution (Rs) | ≥ 2.0 between critical peak pairs[17] | To ensure adequate separation of closely eluting compounds. |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% for 5 replicate injections[17] | To confirm the precision of the system. |
| Retention Time (%RSD) | ≤ 2% | To ensure the stability of the separation. |
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of this compound and Related Taxanes
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Use the parameters outlined in Table 1 as a starting point.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability:
-
Inject a standard solution containing this compound and other relevant taxanes five times.
-
Verify that all system suitability parameters listed in Table 2 meet the acceptance criteria before proceeding with sample analysis.
-
-
Analysis:
-
Inject the prepared samples.
-
Integrate the peaks of interest and calculate the required results.
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
Caption: Structural relationships between paclitaxel and key related taxanes.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. japsonline.com [japsonline.com]
- 11. scispace.com [scispace.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. nacalai.com [nacalai.com]
- 15. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 17. pharmatimesofficial.com [pharmatimesofficial.com]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Paclitaxel Derivatives in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of paclitaxel (B517696) and its derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is paclitaxel so difficult to dissolve in aqueous solutions?
A1: Paclitaxel is a highly lipophilic molecule with a logP value of 3.96, indicating its strong preference for fatty environments over aqueous ones. Its complex chemical structure lacks easily ionizable groups, which could be used to form more soluble salts. This inherent hydrophobicity leads to very poor water solubility, estimated to be less than 0.01 mg/mL.[1]
Q2: What are the most common initial strategies for solubilizing paclitaxel for in vitro assays?
A2: The most common initial approach is to first dissolve paclitaxel in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution.[2][3][4] This stock solution is then serially diluted into the aqueous assay medium (e.g., cell culture media) to achieve the final desired concentration. It is crucial to ensure the final solvent concentration is low enough to not affect the experimental results.[5][6]
Q3: What is the maximum recommended concentration of DMSO in cell culture assays?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[6] While some robust cell lines may tolerate up to 0.5%, it is always best practice to include a vehicle control (media with the same final DMSO concentration as the highest drug concentration) in your experimental design to account for any solvent effects.[5]
Q4: My paclitaxel precipitates when I dilute the DMSO stock solution in my aqueous buffer or cell culture medium. What can I do?
A4: This is a common issue known as "salting out," where the drug, which is stable in the organic solvent, crashes out of solution upon introduction to the aqueous environment. Please refer to the Troubleshooting Guide section below for detailed solutions to this problem.
Q5: What is Cremophor EL and why is its use a concern in assays?
A5: Cremophor EL is a polyoxyethylated castor oil used as a surfactant to solubilize poorly water-soluble drugs like paclitaxel in commercial formulations such as Taxol®.[7] However, Cremophor EL is not biologically inert and can cause severe hypersensitivity reactions in vivo. In in vitro assays, it can exhibit its own cytotoxicity, interfere with drug transport by inhibiting P-glycoprotein, and even antagonize the cytotoxic effects of paclitaxel at certain concentrations.[7][8] Therefore, its use in research settings can confound data interpretation, and many researchers seek Cremophor-free formulation strategies.
Q6: What are some advanced alternatives to simple co-solvents for paclitaxel solubilization?
A6: Several advanced formulation strategies can improve the aqueous solubility and stability of paclitaxel derivatives. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[9][10][11]
-
Nanoparticles: Encapsulating paclitaxel within polymeric nanoparticles (e.g., made from PLGA) or lipid-based nanoparticles can protect the drug from precipitation in aqueous media and offer opportunities for targeted delivery.[12][13][14]
-
Micelles: Amphiphilic polymers can self-assemble into micelles in water, providing a hydrophobic core where paclitaxel can be entrapped.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Drug Precipitation Upon Dilution | The concentration of paclitaxel in the final aqueous solution exceeds its solubility limit. | - Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into pre-warmed (37°C) media while vortexing gently to allow for gradual solvent exchange.[5] - Lower Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to your media, so ensure the final DMSO concentration remains below the toxic threshold (ideally <0.1%).[5] - Use a Carrier: Consider using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous medium to help keep the paclitaxel in solution. |
| Inconsistent Assay Results / Poor Reproducibility | - Incomplete dissolution of the initial powder. - Precipitation of the drug in some wells but not others. - Degradation of paclitaxel in the stock solution. | - Ensure Complete Initial Dissolution: After adding DMSO to the paclitaxel powder, ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[5] - Visual Inspection: Before adding the drug solution to your cells, visually inspect the diluted media for any signs of precipitation or cloudiness.[5] - Fresh Preparations: Prepare fresh dilutions of your paclitaxel stock for each experiment. Avoid storing diluted aqueous solutions of paclitaxel for extended periods.[3] - Aliquot Stock Solution: Aliquot your high-concentration DMSO stock into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[2] |
| High Background Cytotoxicity in Vehicle Control | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | - Reduce Solvent Concentration: The final DMSO concentration should ideally be ≤0.1%.[6] If your drug's solubility requires a higher concentration, you may need to switch to a more sensitive cell line or use an alternative solubilization method. - Perform a Solvent Tolerance Test: Determine the maximum tolerated DMSO concentration for your specific cell line by running a dose-response curve with the solvent alone. |
| Low Bioactivity of Paclitaxel | - The chosen solubilization method is interfering with the drug's action. - The drug is not bioavailable to the cells (e.g., trapped in micelles that don't release the drug). | - Evaluate the Vehicle: Be aware that some excipients, like Cremophor EL, can antagonize paclitaxel's effects.[7] - Switch Solubilization Method: If you suspect the delivery vehicle is the issue, try a different method. For example, compare a DMSO-based delivery to a cyclodextrin-based one. - Check Release Kinetics: If using nanoparticles or micelles, ensure the formulation is designed to release the drug over the timeframe of your assay. |
Data Presentation
Table 1: Solubility of Paclitaxel and Derivatives in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Paclitaxel | Water | ~10-20 µM (very poorly soluble) | [4] |
| Paclitaxel | DMSO | ~5 mg/mL to 200 mg/mL | [3][4] |
| Paclitaxel | Ethanol | ~1.5 mg/mL to 40 mg/mL | [3][4] |
| Paclitaxel | DMSO:PBS (1:10) | ~0.1 mg/mL | [3] |
| Docetaxel | DMSO | ~5 mg/mL | [16] |
| Docetaxel | Ethanol | ~1.5 mg/mL | [16] |
| Docetaxel | DMSO:PBS (1:10) | ~0.1 mg/mL | [16] |
Table 2: Example IC50 Values of Paclitaxel Formulations in Different Cancer Cell Lines
| Cell Line | Formulation | Incubation Time | Approximate IC50 | Reference |
| MCF-7 (Breast Cancer) | Free Paclitaxel | 72 h | 14.01 nM | [15] |
| MCF-7 (Breast Cancer) | Taxol® (Cremophor EL) | 72 h | 10.67 nM | [15] |
| A549 (Lung Cancer) | Taxol® (Cremophor EL) | 24 h | 2.6 µg/mL | [17] |
| A549 (Lung Cancer) | Nanoparticle Formulation | 24 h | 0.2 µg/mL | [17] |
| Various Human Tumors | Paclitaxel | 24 h | 2.5 - 7.5 nM | [7] |
Table 3: Characteristics of Paclitaxel-Loaded Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanoparticles | PLGA | ~63-80% | Not specified | [18] |
| Polymeric Nanoparticles | mPEG-PCL | ~98% | ~25.6% | [13] |
| Polymeric Nanoparticles | PEO-PCL | >95% | ~10% | [13] |
| Polymeric Nanoparticles | Poly(n-butyl cyanoacrylate) | ~80% | ~4% | [19] |
| Albumin-Bound Nanoparticles | Human Serum Albumin | ~99.8% | ~15.3% | [20] |
Experimental Protocols
Protocol 1: Preparation of Paclitaxel Stock and Working Solutions using DMSO
Objective: To prepare a paclitaxel solution for in vitro cell-based assays using DMSO as a co-solvent.
Materials:
-
Paclitaxel powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 1 mM):
-
Calculate the amount of DMSO needed. The molecular weight of paclitaxel is 853.9 g/mol . To make a 1 mM solution from 1 mg of paclitaxel:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 853.9 g/mol ) / 0.001 mol/L = 0.00117 L = 1.17 mL
-
-
Aseptically, add 1.17 mL of sterile DMSO to 1 mg of paclitaxel powder in a sterile microcentrifuge tube.[2][6]
-
Ensure complete dissolution by vortexing thoroughly. If needed, briefly sonicate the tube in a water bath.
-
Visually confirm that no solid particles remain. This is your 1 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.
-
-
Prepare Intermediate and Final Working Solutions:
-
Crucial Step: All dilutions into aqueous media must be done serially and into pre-warmed (37°C) media to minimize precipitation.[21]
-
Example for a 100 nM final concentration:
-
Intermediate Dilution: Prepare a 10 µM intermediate solution by diluting the 1 mM stock 1:100. Add 2 µL of the 1 mM stock to 198 µL of pre-warmed media. Mix gently but thoroughly.
-
Final Dilution: Prepare the 100 nM working solution by diluting the 10 µM intermediate solution 1:100. For example, add 10 µL of the 10 µM solution to 990 µL of pre-warmed media.
-
-
Always prepare a vehicle control containing the same final concentration of DMSO as your highest paclitaxel concentration. For a 100 nM final concentration prepared as above, the final DMSO concentration would be 0.01%.
-
Protocol 2: Preparation of Paclitaxel-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of paclitaxel by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
Paclitaxel
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Paclitaxel Solution: Dissolve the desired amount of paclitaxel in ethanol. For example, prepare a 1 mg/mL solution.
-
Prepare Cyclodextrin (B1172386) Solution: Dissolve HP-β-CD in deionized water. The concentration will depend on the desired molar ratio. A common starting point is a 1:1 or 1:2 molar ratio of paclitaxel to cyclodextrin.
-
Form the Inclusion Complex:
-
Remove Uncomplexed Paclitaxel:
-
Centrifuge the solution to pellet any undissolved, uncomplexed paclitaxel.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining precipitate and for sterilization.
-
-
Characterization (Optional but Recommended):
-
The concentration of the solubilized paclitaxel in the final clear solution can be determined using a validated HPLC method.
-
The resulting aqueous solution can be used for in vitro assays after appropriate dilution in cell culture media.
-
Protocol 3: Preparation of Paclitaxel-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate paclitaxel within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
Paclitaxel
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Ultrasonic homogenizer (probe sonicator)
-
Magnetic stirrer
Procedure:
-
Prepare the Organic Phase:
-
Prepare the Aqueous Phase:
-
Dissolve a surfactant in deionized water. For example, prepare a 1% w/v PVA solution in 10 mL of water.[12]
-
-
Form the Emulsion:
-
Add the organic phase to the aqueous phase while stirring.
-
Immediately emulsify the mixture using a high-power ultrasonic homogenizer in an ice bath for a few minutes to form an oil-in-water (O/W) emulsion.[18]
-
-
Evaporate the Solvent:
-
Continuously stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent (DCM) to evaporate. This will lead to the precipitation of PLGA and the formation of solid nanoparticles encapsulating the paclitaxel.
-
-
Collect and Wash the Nanoparticles:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Resuspend or Lyophilize:
-
The final nanoparticle pellet can be resuspended in a suitable buffer for immediate use or lyophilized for long-term storage.
-
Visualizations
Caption: Workflow for preparing paclitaxel for cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP2075010A1 - Pharmaceutical composition comprising cyclodextrin paclitaxel inclusion and preparation method thereof - Google Patents [patents.google.com]
- 10. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paclitaxel-loaded PLGA nanoparticles: preparation, physicochemical characterization and in vitro anti-tumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of high loading and encapsulation efficient paclitaxel-loaded poly(n-butyl cyanoacrylate) nanoparticles via miniemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
"10-Deacetyl-7-xylosyl paclitaxel" stock solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the preparation and storage of "10-Deacetyl-7-xylosyl paclitaxel" stock solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 10-Deacetyl-7-xylosyl paclitaxel (B517696)?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution.
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound varies significantly between solvents. It is highly soluble in DMSO but practically insoluble in water and ethanol.[1][2]
Q3: How should I store the powdered form of this compound?
A3: The powdered form of this compound is stable when stored at -20°C for up to 3 years.[2]
Q4: What are the recommended storage conditions for the this compound stock solution in DMSO?
A4: The stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2]
Q5: I observed precipitation when I diluted my DMSO stock solution in my aqueous cell culture medium. What is happening and how can I prevent this?
A5: This is a common issue with hydrophobic compounds like this compound. The compound "crashes out" of solution when the highly concentrated DMSO stock is diluted in an aqueous environment where it is not soluble. To prevent this, you can try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly into the full volume of media, first, create an intermediate dilution in a small volume of media or buffer.
-
Rapid Mixing: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure it disperses quickly.
-
Warm the Medium: Using pre-warmed (37°C) cell culture media can help improve solubility.
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of the compound.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to minimize cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder will not dissolve in DMSO. | - Insufficient vortexing or mixing.- DMSO may have absorbed moisture, reducing its solvating power. | - Vortex the solution for a longer duration.- Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.- Use fresh, anhydrous (moisture-free) DMSO.[2] |
| Precipitate forms immediately upon dilution in aqueous media. | - The compound's solubility limit in the aqueous media has been exceeded.- Rapid change in solvent polarity. | - Perform a stepwise dilution: first dilute the stock in a smaller volume of media before adding to the final volume.- Add the stock solution slowly while vortexing the media.- Pre-warm the media to 37°C before adding the compound. |
| Solution is clear initially but a precipitate forms after incubation. | - Delayed precipitation due to temperature changes or interactions with media components. | - Lower the final working concentration of the compound.- Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic to cells. |
| Inconsistent experimental results. | - Repeated freeze-thaw cycles of the stock solution leading to degradation.- Inaccurate pipetting of the viscous DMSO stock solution. | - Aliquot the stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles.[2]- Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Molarity |
| DMSO | 100 mg/mL[1][2] | 105.93 mM[1][2] |
| Water | Insoluble[1][2] | N/A |
| Ethanol | Insoluble[1][2] | N/A |
Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| Stock Solution in DMSO | -80°C | 1 year[2] |
| Stock Solution in DMSO | -20°C | 1 month[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.44 mg of the compound (Molecular Weight: 943.98 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the tube. For a 10 mM solution from 9.44 mg, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the tube for 1-2 minutes to dissolve the powder completely. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dilution of DMSO Stock Solution for Cell Culture Experiments
-
Prepare an Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in your experiment, you could dilute your 10 mM stock solution 1:100 in pre-warmed (37°C) cell culture medium to create a 100 µM intermediate solution.
-
Prepare the Final Working Solution: Add the required volume of the intermediate solution to your cell culture plates. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of cells in media to get a final volume of 1 mL and a final compound concentration of 10 µM.
-
Direct Dilution (Alternative): If preparing an intermediate dilution is not feasible, add a small volume of the high-concentration DMSO stock directly to the pre-warmed medium while gently swirling the plate or tube. For example, add 1 µL of a 10 mM stock to 1 mL of medium to achieve a 10 µM final concentration with 0.1% DMSO.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Visualizations
Caption: Workflow for the preparation, storage, and dilution of this compound stock solution.
Caption: Troubleshooting logic for addressing precipitation issues during the dilution of the stock solution.
References
Technical Support Center: Troubleshooting Low Yields in the Conversion of 10-Deacetyl-7-xylosyl paclitaxel to Paclitaxel
Welcome to the technical support center for the semi-synthesis of paclitaxel (B517696). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conversion of 10-Deacetyl-7-xylosyl paclitaxel to paclitaxel, a critical process in increasing the accessibility of this vital anticancer drug.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that can lead to low yields during the three key stages of the conversion: redox, acetylation, and deacetylation.
Stage 1: Redox Reaction
Question: We are observing incomplete conversion during the redox step, resulting in a mixture of starting material and the desired intermediate. What are the potential causes and solutions?
Answer: Incomplete redox reactions are a common challenge. Here are several factors to investigate:
-
Reagent Quality and Stoichiometry: Ensure the oxidizing or reducing agent is fresh and of high purity. The stoichiometry is critical; an insufficient amount of the reagent will lead to an incomplete reaction. Conversely, a large excess can sometimes lead to over-oxidation or reduction and the formation of byproducts. It is recommended to perform small-scale trials to optimize the molar ratio of the reagent to the substrate.
-
Reaction Temperature: Temperature control is crucial for the selectivity and completeness of the redox reaction. Many redox reactions in complex molecules like taxanes are performed at low temperatures to minimize side reactions. Ensure your cooling bath is stable and the internal reaction temperature is accurately monitored and maintained.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the degradation of the product or the formation of side products.
-
Solvent Purity: The presence of impurities, especially water, in the solvent can quench the redox reagent or lead to unwanted side reactions. Always use anhydrous solvents of the appropriate grade for the reaction.
Stage 2: Acetylation
Question: Our acetylation step is resulting in a low yield of the desired 10-acetylated product, with significant amounts of unreacted starting material and di-acetylated byproducts. How can we improve the selectivity and yield?
Answer: Achieving selective acetylation at the C10 hydroxyl group in the presence of other hydroxyl groups, particularly the C7 hydroxyl group (after removal of the xylosyl group), is a key challenge. Here are some strategies to improve selectivity:
-
Choice of Acetylating Agent and Catalyst: The reactivity of the acetylating agent plays a significant role. Acetic anhydride (B1165640) is a common choice, but for substrates with multiple hydroxyl groups of similar reactivity, a less reactive agent might be beneficial. The choice of catalyst is also critical. While pyridine (B92270) is often used, organocatalysts have been shown to promote highly site-selective acylation of 10-deacetylbaccatin III at the C10-OH.
-
Protecting Groups: If selective acetylation proves difficult, a protecting group strategy may be necessary. The more reactive hydroxyl groups can be protected before the acetylation of the C10-OH, followed by deprotection.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the kinetically controlled product.
-
Stoichiometry: Carefully controlling the stoichiometry of the acetylating agent is crucial to avoid di-acetylation. A slight excess is typically used to ensure complete conversion of the starting material, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction closely to stop it once the desired mono-acetylated product is formed, preventing further acetylation.
-
Stage 3: Deacetylation/Deprotection
Question: During the final deacetylation/deprotection step to yield paclitaxel, we are observing low yields and the formation of degradation products. What are the likely causes and how can we mitigate them?
Answer: The deprotection step can be challenging due to the sensitive nature of the paclitaxel molecule. Here are some common issues and their solutions:
-
Harsh Reaction Conditions: Both acidic and basic conditions used for deacetylation can lead to the degradation of the paclitaxel core if not carefully controlled. Harsh conditions may not be compatible with sensitive substrates.[1]
-
Acidic Conditions: Strong acids can cause side reactions. It is advisable to use milder acidic conditions and monitor the reaction progress carefully.
-
Basic Conditions: Strong bases can also lead to degradation. Milder basic conditions or alternative deprotection methods should be considered.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can significantly increase the extent of degradation. Optimize these parameters by running small-scale experiments and monitoring the reaction closely.
-
Work-up Procedure: The work-up procedure after deprotection is critical. Ensure that the reaction is properly quenched and that the product is extracted and purified under mild conditions to prevent degradation.
Quantitative Data Summary
The following table summarizes the yield and purity data from a successful three-step conversion of 10-deacetyl-7-xylosyltaxanes to paclitaxel, as reported in the literature.
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1. Redox, 2. Acetylation, 3. Deacetylation | Paclitaxel | 67.6 (total) | 99.52 | Xue et al., 2020[2] |
Experimental Protocol
This protocol is based on the successful three-step conversion of 10-deacetyl-7-xylosyltaxanes to a mixture of taxols, from which paclitaxel is then isolated.[2]
Step 1: Redox Reaction
-
Details of the specific redox conditions for 10-deacetyl-7-xylosyltaxanes are not fully elaborated in the public domain. Researchers should refer to specialized literature for detailed procedures on the oxidation of the C10 hydroxyl group in taxane (B156437) derivatives.
Step 2: Acetylation
-
Dissolve the product from the redox step in a suitable anhydrous solvent (e.g., pyridine).
-
Add acetic anhydride to the solution. The molar ratio of acetic anhydride to the substrate should be optimized, starting with a slight excess.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding water or a suitable buffer.
-
Extract the product with an organic solvent and purify it using column chromatography.
Step 3: Deacetylation
-
Dissolve the acetylated product in a suitable solvent.
-
Add the deacetylation reagent. This could be a mild acid or base, and the specific conditions will need to be optimized.
-
Stir the reaction at a controlled temperature and monitor its progress.
-
Upon completion, neutralize the reaction mixture and extract the crude paclitaxel.
-
Purify the crude paclitaxel by column chromatography on silica (B1680970) gel to obtain pure paclitaxel.[2]
Visualizations
Troubleshooting Workflow for Low Paclitaxel Yield
Caption: A logical workflow for troubleshooting low yields in the conversion of this compound to paclitaxel.
Chemical Conversion Pathway
Caption: The three-step chemical conversion of this compound to paclitaxel.
References
Technical Support Center: Analytical Challenges in Quantifying Taxanes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of taxanes like paclitaxel (B517696) and docetaxel (B913) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying taxanes in biological samples?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or tandem mass spectrometry (MS/MS).[1][2] LC-MS/MS is generally preferred due to its superior sensitivity and selectivity, which is crucial when dealing with complex matrices like plasma or tissue homogenates.[2][3]
Q2: Why is sample preparation so critical for taxane (B156437) analysis?
A2: Sample preparation is essential to remove interfering endogenous components from the biological matrix, such as proteins and phospholipids.[4][5] These substances can cause a phenomenon known as the "matrix effect," which suppresses or enhances the ionization of the target taxane, leading to inaccurate and imprecise results.[6][7][8] Effective cleanup also prevents contamination and clogging of the HPLC and MS systems.[5][9] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][5][10]
Q3: What is the "matrix effect" and how can I minimize it?
A3: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[6][7][11] This can lead to either ion suppression or enhancement, compromising quantitative accuracy.[7][8] To minimize it:
-
Improve Sample Cleanup: Use more rigorous extraction methods like SPE or LLE to remove interfering components, particularly phospholipids.[12]
-
Optimize Chromatography: Adjust the HPLC gradient to better separate the taxane from matrix components.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, thus providing the most effective compensation for matrix effects.[8]
Q4: How do I choose an appropriate internal standard (IS)?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., paclitaxel-d5 (B16692) for paclitaxel). If an SIL-IS is unavailable, a structural analog is the next best choice. For instance, docetaxel is often used as an internal standard for paclitaxel analysis, and vice versa.[1][3] The IS should have similar chemical properties and extraction recovery to the analyte.[8]
Q5: Are taxanes stable in biological samples? What storage conditions are recommended?
A5: Taxane stability can be a concern. Paclitaxel, for instance, can degrade or epimerize in solution, and this process is dependent on solvent, temperature, and pH.[13] It is crucial to assess stability during method validation, including freeze/thaw cycles, short-term bench-top stability, and long-term storage stability.[14] For long-term storage, samples should be kept at -80°C until analysis.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (PPT, LLE, SPE) may not be optimal for your matrix. | Optimize Extraction: Test alternative LLE solvents or SPE sorbents. For LLE, ensure the pH is optimal for the taxane's solubility in the organic phase. For SPE, ensure conditioning, loading, washing, and elution steps are appropriate.[5] |
| Analyte Degradation: Taxanes may be unstable during sample processing steps (e.g., at room temperature or due to pH).[13] | Assess Stability: Perform stability tests under your specific processing conditions. Keep samples on ice and minimize time before extraction and analysis.[14] | |
| Poor Protein Precipitation: Insufficient volume or type of organic solvent. | Refine PPT: Ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma is adequate, typically at least 3:1 or 4:1.[16][17] Vortex thoroughly and ensure complete centrifugation. | |
| High Signal Variability / Poor Precision | Inconsistent Matrix Effects: Phospholipids or other endogenous compounds are co-eluting with the analyte, causing variable ion suppression/enhancement.[6][7] | Improve Chromatography: Modify the LC gradient to achieve better separation. Enhance Cleanup: Use a more effective sample preparation technique like SPE or phospholipid removal plates.[17] Use a SIL-IS: A stable isotope-labeled internal standard is the best way to compensate for variability.[8] |
| Carryover: Analyte from a high-concentration sample adsorbs to parts of the autosampler or column and elutes in subsequent blank or low-concentration samples. | Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash sequence. Ensure the wash is effective by injecting a blank after the highest calibrator.[14] | |
| No/Low MS Signal | Incorrect MS/MS Parameters: Suboptimal precursor/product ion selection, collision energy, or source parameters (e.g., temperature, voltage).[16] | Optimize MS: Infuse a standard solution of the taxane directly into the mass spectrometer to tune and optimize all relevant MS parameters.[16] |
| Analyte Instability in Final Extract: The solvent used to reconstitute the sample after evaporation may cause degradation. | Check Post-Processing Stability: Evaluate the stability of the analyte in the reconstitution solvent over the expected analysis time.[14] | |
| Salt Precipitation in MS Source: High concentrations of non-volatile salts from buffers can accumulate in the ion source, suppressing the signal.[9] | Use Volatile Buffers: Replace non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium (B1175870) formate, ammonium acetate).[18] Perform Source Cleaning: Follow the manufacturer's protocol for regular ion source maintenance.[9] | |
| Split or Tailing Peaks | Column Overload: Injecting too high a concentration of the analyte. | Dilute Sample: Reduce the concentration of the injected sample. |
| Column Degradation: Contaminants from the matrix have irreversibly bound to the column, or the stationary phase is degrading. | Use Guard Column: Install a guard column before the analytical column to protect it.[17] Replace Column: If performance does not improve with flushing, the column may need replacement. | |
| Incompatible Injection Solvent: The solvent used to dissolve the final extract is much stronger than the initial mobile phase, causing peak distortion. | Match Solvents: Reconstitute the sample in a solvent that is as weak as, or weaker than, the starting mobile phase conditions. |
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting taxanes from human plasma.
-
Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., docetaxel for paclitaxel analysis, or a stable-isotope labeled version) to each sample.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[14][15]
-
Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Conditions
These are typical starting conditions for taxane analysis and should be optimized for your specific instrument and application.
-
HPLC System: Agilent 1100 Series or equivalent.[19]
-
Column: Reversed-phase C18 column (e.g., Phenomenex Hypersil ODS, 5 µm, 100x2 mm or SunFire™ C18, 3.5 μm, 2.1 x 150 mm).[3][16]
-
Mobile Phase A: 0.1% Formic Acid in Water.[16]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[16]
-
Gradient: Start at 30-50% B, ramp to 95% B, hold, and return to initial conditions. Total run time is typically short, around 7-9 minutes.[3][14]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole instrument (e.g., AB SCIEX API 4000).[16]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[3]
-
Detection: Multiple Reaction Monitoring (MRM). Common transitions for paclitaxel include m/z 854.4 → 286.0.[10]
Quantitative Data Summaries
Table 1: Comparison of Sample Preparation Methods for Taxanes
| Method | Analyte | Matrix | Recovery (%) | Key Advantages | Reference(s) |
| Liquid-Liquid Extraction (LLE) | Docetaxel | Human Plasma | 88.0 ± 14.1 | Simple, cost-effective | [1] |
| Paclitaxel | Human Plasma | 90.6 ± 9.6 | Good for removing salts | [1] | |
| Paclitaxel & Docetaxel | Human Plasma | 77.5 - 104 | Effective for a combined assay | [14] | |
| Solid-Phase Extraction (SPE) | Paclitaxel | Human Plasma | >85 | High purity, amenable to automation | [20] |
| Protein Precipitation (PPT) | Paclitaxel | Human Plasma | 92.4 - 95.7 | Fast, simple, high-throughput | [16] |
| 6α-OH-Paclitaxel | Human Plasma | 93.4 - 97.7 | Good for metabolite analysis | [16] |
Table 2: Performance Characteristics of Published LC-MS/MS Assays for Taxanes
| Analyte | Lower Limit of Quantitation (LLOQ) | Linear Range | Precision (%RSD) | Accuracy (%) | Reference(s) |
| Docetaxel | 0.3 nM | 0.3 nM - 1 µM | Not specified | Not specified | [3] |
| Paclitaxel | 1 nM | 1 nM - 1 µM | Not specified | Not specified | [3] |
| Paclitaxel | 0.5 ng/mL | 0.5 - 500 ng/mL | <10% | Within 10% | [14] |
| Docetaxel | 0.5 ng/mL | 0.5 - 500 ng/mL | <10% | Within 10% | [14] |
| Paclitaxel | 0.4 ng/mL | 0.4 - 100 ng/mL | <15% | 94.4 - 102.5 | [10] |
| Docetaxel | 0.4 ng/mL | 0.4 - 100 ng/mL | <15% | 94.4 - 102.5 | [10] |
Visualizations
Caption: General workflow for taxane quantification.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. Determination of docetaxel and Paclitaxel in human plasma by high-performance liquid chromatography: validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. eijppr.com [eijppr.com]
- 7. droracle.ai [droracle.ai]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A sensitive combined assay for the quantification of paclitaxel, docetaxel and ritonavir in human plasma using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-performance liquid chromatography tandem mass spectrometry procedure with automated solid phase extraction sample preparation for the quantitative determination of paclitaxel (Taxol) in human plasma. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 10-Deacetyl-7-xylosyl paclitaxel and Paclitaxel on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of 10-Deacetyl-7-xylosyl paclitaxel (B517696) and its well-established parent compound, paclitaxel. By examining their mechanisms of action, available cytotoxicity data, and the signaling pathways they influence, this document aims to equip researchers with the necessary information to evaluate their potential applications in oncology.
Summary of Cytotoxic Effects
Direct comparative studies evaluating the cytotoxic effects of 10-Deacetyl-7-xylosyl paclitaxel and paclitaxel across a range of cancer cell lines are limited in the publicly available scientific literature. The following tables summarize the available half-maximal inhibitory concentration (IC50) data for each compound from separate studies. It is critical to note that these values were determined in different experimental settings and on different cell lines, and therefore, a direct comparison of potency should be made with caution.
Table 1: IC50 Value for this compound
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | PC-3 (Prostate Cancer) | 5 |
Table 2: Representative IC50 Values for Paclitaxel in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (nM) |
| Paclitaxel | MDA-MB-435 (Melanoma) | 1[1] |
| Paclitaxel | NCI/ADR-RES (Drug-Resistant Breast Cancer) | 300[1] |
| Paclitaxel | Eight different human tumour cell lines | 2.5 - 7.5[2] |
Mechanism of Action and Signaling Pathways
Both this compound and paclitaxel exert their cytotoxic effects by targeting the microtubule network within cancer cells, albeit with some distinctions in their downstream signaling.
This compound is a microtubule disruptor that induces mitotic cell cycle arrest and apoptosis.[3] Its mechanism is characterized by the activation of the mitochondrial-dependent apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This shift in the balance of apoptotic regulators leads to a disruption of the mitochondrial membrane permeability and subsequent activation of caspase-9, a key initiator caspase in the intrinsic apoptotic cascade.[1][3]
Paclitaxel is a well-characterized microtubule-stabilizing agent.[4] By binding to the β-tubulin subunit of microtubules, it promotes their assembly and prevents depolymerization, leading to the formation of abnormal microtubule bundles and mitotic arrest at the G2/M phase of the cell cycle.[4] This disruption of microtubule dynamics activates the mitotic spindle assembly checkpoint, which can ultimately trigger apoptosis. The apoptotic signaling induced by paclitaxel is complex and can involve the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic effects of these compounds.
Cell Culture
Human cancer cell lines (e.g., PC-3, MDA-MB-435, NCI/ADR-RES) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays used to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Reagent Addition: After incubation, 10-20 µL of MTT or MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Solubilization (for MTT assay): If using the MTT assay, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
References
A Comparative Analysis of the Efficacy of 10-Deacetyl-7-xylosyl paclitaxel and Docetaxel
This guide provides a detailed comparison of the chemotherapeutic agents 10-Deacetyl-7-xylosyl paclitaxel (B517696) and docetaxel (B913), focusing on their efficacy as demonstrated in preclinical studies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Both 10-Deacetyl-7-xylosyl paclitaxel and docetaxel are members of the taxane (B156437) family of anticancer drugs, which exert their cytotoxic effects by stabilizing microtubules and inducing apoptosis. While docetaxel is a well-established clinical agent, this compound is a paclitaxel derivative with reported pharmacological activity. This comparison reveals a significant difference in their in vitro potency against prostate cancer cells, with docetaxel exhibiting activity at nanomolar concentrations, whereas this compound is effective at the micromolar level. A key limitation in this comparison is the current lack of available in vivo efficacy data for this compound.
Data Presentation: In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and docetaxel in the human prostate cancer cell line, PC-3.
| Compound | Cell Line | Assay | IC50 Value | Citation(s) |
| This compound | PC-3 | Proliferation Assay | 5 µM | [1] |
| Docetaxel | PC-3 | MTT Assay | 3.72 nM | [2][3] |
| PC-3 | Proliferation Assay | 7.21 nM | ||
| PC-3 | Cell Viability Assay | 49.50–50.65 nM | ||
| LNCaP | MTT Assay | 1.13 nM | [2][3] | |
| DU-145 | MTT Assay | 4.46 nM | [2][3] |
Note on Docetaxel IC50 Variability: The wide range of reported IC50 values for docetaxel in PC-3 cells may be attributed to variations in experimental conditions, such as the specific proliferation assay used (e.g., MTT, crystal violet), incubation time, and cell passage number.
Mechanism of Action
Both compounds share a fundamental mechanism of action characteristic of taxanes: the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis.
This compound has been shown to induce apoptosis through the mitochondrial-dependent pathway.[4][5][6][7] This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6] This cascade leads to the activation of caspase-9 and downstream effector caspases.[4][5][6][7]
Docetaxel also induces apoptosis, and studies have confirmed its impact on Bcl-2 family proteins and the activation of caspases.[2][3]
Caption: Signaling pathway of taxane-induced apoptosis.
Experimental Protocols
Determination of IC50 by MTT Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells.
1. Cell Seeding:
-
Harvest logarithmically growing cells (e.g., PC-3) and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
2. Drug Treatment:
-
Prepare serial dilutions of the test compounds (this compound or docetaxel) in the appropriate culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[2]
3. MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Shake the plate for 10 minutes to ensure complete dissolution.[2]
4. Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.[2]
Caption: Workflow for determining IC50 using the MTT assay.
Apoptosis Assay by Annexin V Staining
This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
1. Cell Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.[2]
-
Treat the cells with the desired concentrations of the test compounds and a vehicle control for the specified duration (e.g., 48 hours).[2]
2. Cell Harvesting and Staining:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS.[2]
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Caption: Workflow for apoptosis detection by flow cytometry.
Conclusion
Based on the available preclinical data, docetaxel demonstrates significantly higher in vitro potency against prostate cancer cell lines compared to this compound. The mechanism of action for both compounds aligns with the established role of taxanes in microtubule stabilization and apoptosis induction. A comprehensive comparison of the in vivo efficacy of these two agents is not possible at this time due to the lack of published in vivo studies for this compound. Further research, particularly in animal models, is required to fully elucidate the therapeutic potential of this compound and to provide a more complete comparison with clinically established drugs like docetaxel.
References
- 1. Comparison of antiangiogenic activities using paclitaxel (taxol) and docetaxel (taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docetaxel versus paclitaxel for antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced apoptotic effects of novel paclitaxel analogs on NCI/ADR-RES breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
The Superiority of 10-Deacetyl-7-xylosyl paclitaxel as a Precursor for Semi-Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The semi-synthesis of the vital anticancer drug paclitaxel (B517696) has long relied on precursors extracted from various species of the yew tree (Taxus). Among these, 10-deacetylbaccatin III (10-DAB) has traditionally been a primary starting material. However, recent advancements have highlighted the potential of 10-Deacetyl-7-xylosyl paclitaxel (10-D-7-XP) as a more efficient and economically viable precursor. This guide provides a comprehensive comparison of 10-D-7-XP with conventional precursors, supported by experimental data, to validate its superiority for the semi-synthesis of paclitaxel.
Executive Summary
The semi-synthesis of paclitaxel from this compound offers significant advantages over the traditional route using 10-deacetylbaccatin III (10-DAB). The key benefits include a shorter synthesis pathway, higher overall yield, and excellent purity of the final product. These advantages stem from the fact that 10-D-7-XP already possesses the crucial C-13 side chain, a feature absent in 10-DAB. This guide will delve into the comparative data and experimental workflows that underscore the emergence of 10-D-7-XP as a superior precursor in paclitaxel manufacturing.
Comparative Data: 10-D-7-XP vs. 10-DAB
The following table summarizes the key quantitative metrics for the semi-synthesis of paclitaxel from both this compound and 10-deacetylbaccatin III, demonstrating the clear advantages of the former.
| Parameter | This compound (10-D-7-XP) | 10-deacetylbaccatin III (10-DAB) | Reference |
| Number of Key Synthetic Steps | 3 | >4 | [1][2][3] |
| Overall Yield | 67.6% | ~53% (early methods) | [1][3] |
| Final Product Purity | 99.52% | Variable, requires extensive purification | [1][3] |
| Starting Material Complexity | Contains the essential C-13 side chain | Lacks the C-13 side chain | [1][3] |
| Key Process Advantages | Circumvents the need for expensive chiral side chain synthesis and coupling | Requires multi-step side-chain attachment | [1][3] |
Experimental Protocols and Methodologies
Semi-synthesis of Paclitaxel from 10-Deacetyl-7-xylosyltaxanes
A groundbreaking study by Xue et al. in 2020 demonstrated a highly efficient three-step conversion of a mixture of 10-deacetyl-7-xylosyltaxanes to paclitaxel.[1][3] This process is significantly more streamlined than traditional methods.
Key Experimental Steps:
-
Redox Reaction: The initial step involves a redox reaction to modify the core structure of the 10-deacetyl-7-xylosyltaxane.
-
Acetylation: This is followed by an acetylation step.
-
Deacetylation: The final step is a deacetylation to yield paclitaxel.
The resulting paclitaxel was obtained with a high purity of 99.52% and an impressive overall yield of 67.6%.[1][3] This method's efficiency is largely attributed to the retention of the C-13 side chain throughout the synthesis, which eliminates the need for its complex and often low-yield attachment required when starting from 10-DAB.[1][3]
Conventional Semi-synthesis of Paclitaxel from 10-deacetylbaccatin III (10-DAB)
The semi-synthesis of paclitaxel from 10-DAB is a more established but also more complex process.[2][4]
General Experimental Steps:
-
Protection of Hydroxyl Groups: The hydroxyl groups at the C-7 and C-10 positions of 10-DAB are selectively protected.[2]
-
Side-Chain Attachment: A synthetically prepared C-13 side chain is attached to the 10-DAB core. This is a critical and often challenging step that can significantly impact the overall yield.
-
Deprotection: The protecting groups are removed to yield the final paclitaxel molecule.
-
Purification: Extensive purification is typically required to achieve high-purity paclitaxel.
While numerous variations of this process exist, the overall pathway is inherently longer and more complex than the route from 10-D-7-XP. Early methods reported yields of around 53%.[1]
Workflow and Pathway Visualizations
Experimental Workflow for Paclitaxel Semi-Synthesis
The following diagram illustrates the comparative workflows for the semi-synthesis of paclitaxel from 10-D-7-XP and 10-DAB, highlighting the streamlined nature of the former.
Caption: Comparative workflows of paclitaxel semi-synthesis.
Paclitaxel's Mechanism of Action: A Signaling Pathway
Paclitaxel exerts its potent anticancer effects by disrupting the normal function of microtubules, which are essential for cell division.[5][6] This ultimately leads to cell cycle arrest and programmed cell death (apoptosis). The following diagram illustrates this key signaling pathway.
Caption: Paclitaxel's mechanism of action signaling pathway.
Conclusion
The evidence strongly supports the validation of this compound as a superior precursor for the semi-synthesis of paclitaxel. The shorter, more efficient synthetic route, coupled with a higher overall yield and purity, presents a significant advancement in the manufacturing of this critical anticancer therapeutic. For researchers and drug development professionals, focusing on sourcing and optimizing the conversion of 10-D-7-XP could lead to more cost-effective and sustainable production of paclitaxel, ultimately benefiting cancer patients worldwide. Further research into the enzymatic conversion of various taxanes to 10-D-7-XP could further enhance the efficiency of this promising pathway.[7]
References
- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel [mdpi.com]
- 2. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Tour de paclitaxel: biocatalysis for semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Paclitaxel from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals
Paclitaxel (B517696) (Taxol®), a potent anti-cancer agent, has been a subject of intense research in synthetic organic chemistry due to its complex molecular architecture and significant therapeutic value. The scarcity of its natural source, the Pacific yew tree (Taxus brevifolia), spurred the development of various synthetic and semi-synthetic routes to ensure a sustainable supply for clinical use. This guide provides a comparative analysis of prominent synthetic pathways to paclitaxel, focusing on different precursors, overall efficiency, and key chemical transformations.
Quantitative Comparison of Major Synthetic Routes
The following table summarizes the key quantitative metrics for several landmark total and semi-synthetic routes to paclitaxel, offering a direct comparison of their efficiencies.
| Synthetic Route | Precursor | Number of Steps | Overall Yield (%) | Year Published |
| Total Synthesis | ||||
| Holton | Patchoulene Oxide | 46 | ~0.4% | 1994 |
| Nicolaou | Mucic Acid | 40 (convergent) | ~0.0078% | 1994 |
| Wender | α-Pinene (via Verbenone) | 37 | Not explicitly stated | 1997 |
| Semi-Synthesis | ||||
| Denis/Holton/Potier | 10-Deacetylbaccatin III (10-DAB) | ~4-5 | 53-81%[1] | 1988 |
Detailed Analysis of Synthetic Strategies
This section delves into the specifics of each major synthetic route, highlighting the key chemical reactions and providing an overview of the experimental approaches.
Semi-Synthesis from 10-Deacetylbaccatin III (10-DAB)
The semi-synthetic approach, starting from the readily available precursor 10-deacetylbaccatin III (10-DAB) extracted from the needles of the European yew tree (Taxus baccata), is the most commercially viable method for paclitaxel production.[2] This route circumvents the challenges of constructing the complex taxane (B156437) core from simple starting materials.
Key Experimental Protocol: A Generalized Four-Step Semi-Synthesis [3]
-
Protection of the C7 Hydroxyl Group: 10-DAB is dissolved in a suitable solvent like pyridine. A protecting group, commonly a triethylsilyl (TES) group, is introduced by reacting 10-DAB with a silylating agent such as triethylsilyl chloride. This selective protection of the C7 hydroxyl group is crucial for the subsequent steps.[4]
-
Acetylation of the C10 Hydroxyl Group: The hydroxyl group at the C10 position is then acetylated using an acetylating agent like acetic anhydride (B1165640) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). This step converts the 10-deacetylbaccatin III derivative into a baccatin (B15129273) III derivative.[4]
-
Attachment of the Side Chain: The protected baccatin III derivative is coupled with a protected β-lactam (the paclitaxel side chain precursor), such as the Ojima lactam. This esterification reaction is typically carried out in an organic solvent with the aid of a coupling agent.[4]
-
Deprotection: In the final step, the protecting groups at the C7 position and on the side chain are removed, typically under acidic conditions (e.g., using hydrofluoric acid), to yield paclitaxel.[4] A molar yield of 70 to 81 percent and high paclitaxel purity of 99.5 to 99.9 percent have been reported for such methods.[4]
Total Synthesis: The Holton Synthesis
The first total synthesis of paclitaxel was accomplished by Robert A. Holton's group in 1994, starting from the commercially available natural product patchoulene oxide.[5] This linear synthesis is notable for its clever use of rearrangements to construct the complex ring system.
Key Experimental Protocol: Chan Rearrangement [5][6]
A critical step in the Holton synthesis is the Chan rearrangement, which is used to form a key carbon-carbon bond in the C-ring of the taxane core.
-
Reaction Conditions: A carbonate ester intermediate is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base, such as lithium tetramethylpiperidide (LTMP), is then slowly added to effect the rearrangement. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then allowed to warm to room temperature, followed by a standard aqueous workup and extraction to isolate the desired α-hydroxy ester product.
References
- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]
- 5. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 10-Deacetyl-7-xylosyl paclitaxel and Paclitaxel Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro efficacy of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely-used chemotherapeutic agent, paclitaxel. This document provides a comprehensive comparison of the cytotoxic activity of these two compounds across various cancer cell lines, supported by available experimental data.
Introduction
Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] 10-Deacetyl-7-xylosyl paclitaxel is a derivative of paclitaxel, featuring a xylosyl group at the C-7 position and deacetylation at the C-10 position. This modification is suggested to improve its pharmacological properties.[1] This guide aims to provide a comparative overview of the IC50 values of this compound and paclitaxel in several cancer cell lines to assist researchers in evaluating their potential therapeutic applications.
Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various human cancer cell lines. It is important to note that the IC50 values for this compound and paclitaxel presented below are compiled from different studies. Direct, head-to-head comparative studies under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration for potential variations in experimental protocols, such as cell density and drug exposure time.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| PC3 | Prostate Cancer | 5000 | Not uniformly reported |
| MCF-7 | Breast Cancer | ~400 | 2.5 - 15 |
| Colon Cancer | Colon Cancer | ~911 | 8 - 30 (HCT116) |
| A2780 | Ovarian Cancer | 1600 (for a related compound) | 4 - 20 (OVCAR-3) |
| A549 | Lung Cancer | 2100 (for a related compound) | 10 - 50 |
Disclaimer: The IC50 values for this compound in MCF-7 and Colon Cancer cell lines were converted from µg/mL to nM based on a molecular weight of 944.0 g/mol . The values for A2780 and A549 cells are for a closely related compound, 7-xylosyl-10-deacetyltaxol.
Experimental Protocols
The IC50 values cited in this guide are typically determined using cell viability assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The cells are then treated with a range of concentrations of the test compound (this compound or paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are then dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[2]
Mechanism of Action and Signaling Pathways
Both paclitaxel and its derivative, this compound, share a fundamental mechanism of action: the stabilization of microtubules. This interference with microtubule dynamics disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]
Studies on this compound in PC-3 prostate cancer cells have elucidated that it induces apoptosis through the mitochondrial-dependent pathway.[1] This involves the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. This imbalance leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the activation of a caspase cascade, ultimately executing apoptosis.[1]
Below are diagrams illustrating the general experimental workflow for determining IC50 values and the mitochondrial-dependent apoptosis pathway induced by this compound.
References
A Comparative Analysis of 10-Deacetyl-7-xylosyl paclitaxel and Other Microtubule Inhibitors: A Guide for Researchers
Introduction to 10-Deacetyl-7-xylosyl paclitaxel (B517696)
10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring derivative of paclitaxel, isolated from the yew tree, Taxus chinensis. Structurally, it differs from paclitaxel by the presence of a xylosyl sugar moiety at the C-7 position and the absence of an acetyl group at the C-10 position. Like other taxanes, its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division.
Mechanism of Action and Signaling Pathway
This compound functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which in turn disrupts the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).
The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic, or mitochondrial-dependent, pathway. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL. This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the activation of caspase-9, which subsequently activates downstream executioner caspases, leading to cell death.
Signaling pathway of this compound.
Comparative Performance Data
As of this review, direct head-to-head studies providing quantitative data (e.g., IC50 values for cytotoxicity or EC50 values for microtubule polymerization) comparing this compound with paclitaxel, docetaxel, and cabazitaxel (B1684091) under identical experimental conditions are not available in the peer-reviewed literature. The following table summarizes the available, albeit non-comparative, cytotoxicity data for this compound.
Table 1: Cytotoxicity of this compound in various cell lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | Not Specified | ~5 | [1] |
| A2780 | Ovarian Cancer | SRB | 1.6 | [2] |
| A549 | Lung Cancer | SRB | 2.1 | [2] |
| HCT-8 | Colon Cancer | SRB | Not Reported | [2] |
| HepG2 | Liver Cancer | SRB | Not Reported | [2] |
| MCF7 | Breast Cancer | SRB | Not Reported | [2] |
General Comparison of Paclitaxel, Docetaxel, and Cabazitaxel
To provide a context for evaluating this compound, a general comparison of the well-established taxanes is presented below. These comparisons are based on numerous preclinical and clinical studies.
-
Paclitaxel: The parent compound, widely used in chemotherapy. It is known for its potent microtubule-stabilizing activity.
-
Docetaxel: A semi-synthetic analog of paclitaxel. Preclinical studies have suggested it has a greater affinity for the β-tubulin binding site and may be more potent than paclitaxel in some cancer models.
-
Cabazitaxel: A second-generation semi-synthetic taxane (B156437). It is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, which often contributes to multidrug resistance. This characteristic allows cabazitaxel to be effective in tumors that have developed resistance to paclitaxel and docetaxel.
Experimental Protocols
For researchers intending to conduct comparative studies, the following detailed protocols for key experiments are provided.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Workflow for the SRB cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the microtubule inhibitors for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Determine the IC50 value, the concentration of drug that inhibits cell growth by 50%, by plotting the percentage of cell survival against the drug concentration.
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules by monitoring the change in turbidity.
Workflow for the in vitro microtubule polymerization assay.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Compound Addition: Add the test compounds (this compound and other taxanes) at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Add GTP to a final concentration of 1 mM to initiate microtubule polymerization.
-
Turbidity Measurement: Immediately transfer the reaction mixture to a pre-warmed 37°C spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance values against time. The rate of polymerization can be determined from the initial slope of the curve. The extent of polymerization is represented by the plateau of the curve.
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of anticancer compounds.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer the microtubule inhibitors via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the mean tumor volume for each treatment group over time to assess the anti-tumor efficacy. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
References
A Comparative Guide to the Pharmacological Features of 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 10-Deacetyl-7-xylosyl paclitaxel (B517696) (XYT), a naturally occurring derivative of paclitaxel (PTX), against its parent compound. The analysis is based on available experimental data concerning their physicochemical properties, mechanism of action, and cytotoxic activity.
Overview and Structural Comparison
10-Deacetyl-7-xylosyl paclitaxel is a derivative of paclitaxel isolated from the Chinese yew, Taxus chinensis.[1][2] The primary structural difference is the substitution of a xylosyl (a sugar) group at the C-7 position and the absence of an acetyl group at the C-10 position. This modification is intended to create a more hydrophilic molecule, potentially overcoming one of the main limitations of paclitaxel: its poor water solubility.[3][4] Paclitaxel's low solubility necessitates the use of formulation vehicles like Cremophor EL, which can cause hypersensitivity reactions in patients.[5]
Figure 1: Structural relationship between Paclitaxel and its xylosyl derivative.
Physicochemical Properties: A Focus on Solubility
| Compound | Reported Water Solubility | DMSO Solubility | Rationale for Hydrophilicity |
| Paclitaxel (PTX) | Very low (~0.3 µg/mL) | Soluble | Inherently hydrophobic molecule |
| This compound (XYT) | Insoluble[1] | 100 mg/mL[1] | Addition of a polar xylose (sugar) moiety theoretically increases water solubility |
Mechanism of Action and Cellular Impact
Both paclitaxel and its xylosyl derivative function as microtubule-stabilizing agents, a mechanism that disrupts the dynamic process of microtubule assembly and disassembly required for cell division.[3][6] This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[7][8]
Available evidence suggests that XYT induces apoptosis through the intrinsic, mitochondria-dependent pathway. This involves the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][9] This cascade results in the activation of key executioner caspases, including caspase-9 and caspase-3.[1][10]
Figure 2: Shared apoptotic signaling pathway initiated by taxane compounds.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of a compound is a primary indicator of its anti-cancer efficacy. The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit the growth of 50% of a cell population. Based on available data against the PC-3 human prostate cancer cell line, paclitaxel is significantly more potent than this compound.
| Compound | Cell Line | IC50 (nM) | Exposure Time | Source |
| Paclitaxel (PTX) | PC-3 | ~5.16 | Not Specified | [11] |
| PC-3 | ~22.2 | 24 h | [12] | |
| PC-3 | ~31.2 | 24 h | [6] | |
| This compound (XYT) | PC-3 | 5000 | Not Specified | Data derived from[7] |
Note: The IC50 values for paclitaxel are in the nanomolar (nM) range, while the reported value for the xylosyl derivative is in the micromolar (µM) range, indicating a potency difference of approximately 100- to 1000-fold in this specific cell line.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standardized protocols for key experiments used to evaluate taxane compounds.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Drug Treatment: Treat cells with serial dilutions of the test compounds (e.g., Paclitaxel or XYT) and an untreated vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.[13]
In Vitro Tubulin Polymerization Assay
This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized, purified tubulin (e.g., bovine tubulin) on ice in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[7][15]
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound dilutions (or controls like paclitaxel for stabilization, or nocodazole (B1683961) for destabilization).[3]
-
Initiation: To initiate polymerization, add the cold tubulin mixture to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex: 360 nm, Em: 450 nm) or absorbance/turbidity (340 nm) every 60 seconds for 60-90 minutes.[3][16]
-
Analysis: Plot the fluorescence/absorbance against time. Stabilizing agents will increase the rate and extent of polymerization, while destabilizing agents will inhibit it.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor activity of a compound in a living animal model.
Figure 3: Standard workflow for an in vivo mouse xenograft efficacy study.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[1][17]
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 3 x 10^7 MCF-7 cells) into the shoulder or flank region.[17]
-
Tumor Growth: Allow tumors to reach a predetermined volume (e.g., 100-200 mm³) before starting treatment.[18]
-
Randomization: Randomize animals into cohorts: (1) Vehicle Control, (2) Positive Control (e.g., Paclitaxel at 20 mg/kg), and (3) Test Article (XYT at various doses).[18]
-
Drug Administration: Administer drugs via a defined route (e.g., intravenous or intraperitoneal injection) and schedule (e.g., every other day for 5 doses).[1][19]
-
Monitoring: Measure tumor dimensions with calipers and animal body weight 2-3 times per week to assess efficacy and toxicity.[5][20]
-
Endpoint: Conclude the study when tumors in the control group reach a maximum allowed size. Efficacy is determined by calculating Tumor Growth Inhibition (TGI).
Conclusion and Future Directions
This compound represents a rational chemical modification of paclitaxel aimed at improving its physicochemical properties, specifically its water solubility. The addition of a xylosyl group is a well-established strategy for increasing the hydrophilicity of a compound.
However, based on the currently available in vitro data, this structural change is associated with a substantial decrease in cytotoxic potency against the PC-3 prostate cancer cell line when compared to the parent drug, paclitaxel. While improved solubility could offer significant formulation advantages and potentially reduce side effects associated with vehicles like Cremophor EL, this benefit must be weighed against the apparent loss of intrinsic anti-cancer activity.
Further research is required to fully evaluate the pharmacological profile of this compound. Specifically, direct, side-by-side comparative studies are needed to:
-
Quantify the water solubility of XYT versus paclitaxel.
-
Assess cytotoxicity across a broader panel of cancer cell lines.
-
Conduct in vivo efficacy and toxicity studies to determine if the potential benefits of improved solubility and a potentially altered safety profile can offset the lower in vitro potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel (taxol) inhibits protein isoprenylation and induces apoptosis in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Preclinical antitumor activity of water-soluble paclitaxel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Cross-reactivity of antibodies against paclitaxel with "10-Deacetyl-7-xylosyl paclitaxel"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-paclitaxel antibodies with a key derivative, 10-Deacetyl-7-xylosyl paclitaxel (B517696). Understanding this cross-reactivity is crucial for the development of accurate immunoassays for therapeutic drug monitoring and pharmacokinetic studies of paclitaxel and its metabolites. This document presents supporting experimental data, detailed methodologies for relevant assays, and visual representations of experimental workflows and associated signaling pathways.
Introduction to Paclitaxel and its Analogue
Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3][4] 10-Deacetyl-7-xylosyl paclitaxel is a derivative of paclitaxel, noted for its improved pharmacological features and higher water solubility. Structurally, it differs from paclitaxel by the substitution of a xylosyl group at the C7 position and the absence of an acetyl group at the C10 position.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of anti-paclitaxel antibodies is a critical factor in the development of reliable immunoassays. Cross-reactivity with paclitaxel analogues can lead to inaccurate quantification of the parent drug. An indirect competitive enzyme-linked immunosorbent assay (icELISA) was developed to assess the specificity of a monoclonal antibody (MAb 3A3) raised against paclitaxel. The findings from this study provide valuable insights into the cross-reactivity with various taxane (B156437) compounds.
Table 1: Cross-Reactivity of Anti-Paclitaxel Monoclonal Antibody (MAb 3A3) with Paclitaxel and its Analogues
| Compound | Cross-Reactivity (%) |
| Paclitaxel | 100 |
| This compound * | 31.8 |
| Cephalomannine | 6.17 |
| Baccatin (B15129273) III | <0.11 |
| 10-deacetyl-baccatin III | <0.11 |
| 1-hydroxybaccatin I | <0.11 |
| 13-acetyl-9-dihydrobaccatin III | <0.11 |
| 1-acetoxyl-5-deacetyl-baccatin I | <0.11 |
*Note: The study refers to the compound as "7-xylosyltaxol". Based on available chemical information, this is considered synonymous with this compound for the purpose of this guide.
The data clearly indicates that the anti-paclitaxel MAb 3A3 exhibits significant cross-reactivity (31.8%) with this compound. This level of cross-reactivity suggests that immunoassays utilizing this or similar antibodies may overestimate paclitaxel concentrations in samples containing this derivative. In contrast, the antibody shows minimal cross-reactivity with other taxane analogues like baccatin III and its derivatives.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for interpreting the cross-reactivity data and for designing similar assays.
Indirect Competitive ELISA (icELISA) for Paclitaxel Cross-Reactivity
This protocol outlines the key steps for determining the cross-reactivity of an anti-paclitaxel antibody with various analogues.
1. Reagent Preparation:
-
Coating Antigen: Paclitaxel-carrier protein conjugate (e.g., Paclitaxel-BSA) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Primary Antibody: Anti-paclitaxel monoclonal antibody (e.g., MAb 3A3) diluted in blocking buffer.
-
Competitors: Paclitaxel standard and its analogues (e.g., this compound) at various concentrations.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG diluted in blocking buffer.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution: 2M Sulfuric Acid.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
2. Assay Procedure:
-
Coating: Coat a 96-well microtiter plate with the coating antigen solution and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the primary antibody and either the paclitaxel standard or the competitor analogue to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the concentration of the paclitaxel standard.
-
The concentration of the competitor that causes 50% inhibition of the primary antibody binding (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Paclitaxel / IC50 of Analogue) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the indirect competitive ELISA used to determine antibody cross-reactivity.
Caption: Indirect Competitive ELISA Workflow.
Paclitaxel Signaling Pathway
Paclitaxel exerts its cytotoxic effects by interfering with microtubule dynamics and activating apoptotic signaling pathways. The diagram below provides a simplified overview of the key pathways involved.
Caption: Paclitaxel-Induced Apoptosis Signaling.
Conclusion
The experimental data presented in this guide demonstrates a notable cross-reactivity of a specific anti-paclitaxel monoclonal antibody with this compound. This finding is of significant importance for the development and validation of immunoassays intended for the specific measurement of paclitaxel in biological matrices. Researchers and drug development professionals should consider the potential for such cross-reactivity when selecting antibodies and interpreting immunoassay results. The provided experimental protocol for competitive ELISA offers a robust framework for conducting similar cross-reactivity studies. A thorough characterization of antibody specificity is paramount to ensuring the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring data for paclitaxel and its derivatives.
References
- 1. Taxane-antibody conjugates afford potent cytotoxicity, enhanced solubility, and tumor target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Analysis of Paclitaxel and its Xyloside Derivatives: Stability Under Scrutiny
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the stability of the widely used anticancer agent, paclitaxel (B517696), and its naturally occurring xyloside derivatives. While paclitaxel's efficacy is well-established, its stability profile presents challenges in formulation and administration. The exploration of its derivatives, such as 7-xylosylpaclitaxel, offers potential avenues for improved drug delivery and therapeutic application. This document objectively compares the stability of these compounds under various conditions, supported by experimental data, to inform future research and development.
Executive Summary
Paclitaxel, a potent microtubule-stabilizing agent, is a cornerstone of chemotherapy for various cancers. However, its poor aqueous solubility and susceptibility to degradation necessitate complex formulation strategies. Xyloside derivatives of paclitaxel, found in Taxus species, are precursors in its semi-synthesis and are of interest for their potential as prodrugs. This guide reveals that while paclitaxel exhibits well-defined pH and temperature-dependent degradation kinetics, its xyloside derivatives are primarily characterized by their susceptibility to enzymatic hydrolysis. Direct comparative data on the intrinsic chemical stability of xyloside derivatives is limited, but their enzymatic lability presents a distinct stability profile compared to the parent drug. Understanding these differences is crucial for the rational design of novel taxane-based therapeutics with enhanced stability and targeted activation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the stability of paclitaxel and the known instability of its xyloside derivatives.
| Table 1: pH Stability of Paclitaxel in Aqueous Solutions | ||
| pH | Condition | Key Observations |
| 1-3 | Acidic | Undergoes acid-catalyzed degradation.[1] Degradation products can include cleavage of the oxetane (B1205548) ring and dehydration.[1] |
| 4 | Mildly Acidic | Exhibits maximum stability.[1] |
| 5-6 | Near Neutral | Stability decreases as pH increases. |
| >7 | Neutral to Basic | Subject to base-catalyzed hydrolysis and epimerization at the C-7 position.[2][3] |
| Table 2: Thermal Stability of Paclitaxel | ||
| Temperature | Condition | Key Observations |
| 2-8°C | Refrigerated | Generally stable for extended periods in various infusion solutions, with physical precipitation being the limiting factor.[4][5][6][7] |
| 25°C | Room Temperature | Stability is significantly reduced compared to refrigerated conditions, typically stable for a few days in infusion solutions.[4][5][6][7] |
| >37°C | Elevated | Degradation rate increases with temperature. Forced degradation studies show significant breakdown at temperatures like 55°C.[4] |
| Table 3: Stability of Paclitaxel Xyloside Derivatives | ||
| Condition | Derivative Type | Key Observations |
| Enzymatic | 7-Xylosyltaxanes | Readily undergo enzymatic hydrolysis by β-xylosidases to remove the xylosyl group.[4][8] This is a key step in their biotransformation to paclitaxel precursors. |
| Table 4: Plasma Stability | ||
| Compound | Condition | Key Observations |
| Paclitaxel | Human Plasma | Unbound paclitaxel in plasma is subject to metabolism. |
| Paclitaxel Xyloside Derivatives | Inferred in Biological Systems | Expected to be susceptible to enzymatic cleavage by glycosidases present in plasma and tissues. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: pH Stability Assessment of Paclitaxel
This protocol outlines a typical method for evaluating the stability of paclitaxel at different pH values.
-
Preparation of Buffer Solutions: A series of buffer solutions with pH values ranging from 1 to 9 are prepared using appropriate buffer systems (e.g., HCl for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for basic pH).
-
Sample Preparation: A stock solution of paclitaxel is prepared in a suitable organic solvent (e.g., methanol (B129727) or ethanol). Aliquots of the stock solution are then diluted with each buffer solution to a final desired concentration.
-
Incubation: The samples are incubated at a constant temperature (e.g., 37°C) and protected from light.
-
Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: The concentration of remaining paclitaxel and the formation of degradation products are quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][3]
Protocol 2: Thermal Stability Assessment of Paclitaxel
This protocol describes a method for determining the thermal stability of paclitaxel.
-
Sample Preparation: Paclitaxel solutions are prepared in relevant infusion fluids (e.g., 0.9% sodium chloride or 5% dextrose) at clinically relevant concentrations.[5][6][7]
-
Incubation: Samples are stored at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C) and protected from light.
-
Sampling: Samples are collected at various time points over the course of the study.
-
Analysis: The samples are analyzed for physical stability (visual inspection for precipitation, particle size analysis) and chemical stability (quantification of paclitaxel concentration by HPLC).
Protocol 3: Enzymatic Hydrolysis of Paclitaxel Xyloside Derivatives
This protocol details a method to assess the enzymatic conversion of xyloside derivatives.
-
Enzyme Preparation: A solution containing a specific β-xylosidase enzyme is prepared in a suitable buffer at its optimal pH.
-
Substrate Preparation: A solution of the paclitaxel xyloside derivative is prepared.
-
Enzymatic Reaction: The substrate solution is mixed with the enzyme solution and incubated at the optimal temperature for the enzyme.
-
Reaction Quenching and Sampling: Aliquots of the reaction mixture are taken at different time points, and the reaction is stopped by adding a quenching agent (e.g., a strong acid or organic solvent).
-
Analysis: The disappearance of the xyloside derivative and the appearance of the hydrolyzed product are monitored by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]
- 3. Investigation of aqueous stability of taxol in different release media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DEACETYL-7-XYLOTAXOL, 10-(P) [chembk.com]
- 6. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to the Apoptosis Induction Mechanism of 10-Deacetyl-7-xylosyl paclitaxel
This guide provides a comprehensive comparison of the apoptosis induction mechanism of the novel taxane (B156437) derivative, 10-Deacetyl-7-xylosyl paclitaxel (B517696), with established taxanes: paclitaxel, docetaxel (B913), and cabazitaxel (B1684091). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of microtubule-targeting anticancer agents.
Executive Summary
10-Deacetyl-7-xylosyl paclitaxel, a derivative of paclitaxel, demonstrates a potent ability to induce apoptosis in cancer cells. Its mechanism of action, like other taxanes, involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent programmed cell death. Notably, its distinct molecular modifications may offer an altered efficacy and safety profile compared to its predecessors. This guide dissects the available experimental data to provide an objective comparison of these compounds.
Data Presentation: Comparative Cytotoxicity and Apoptotic Induction
The following tables summarize the available quantitative data on the cytotoxic effects and apoptosis-inducing capabilities of this compound and its key alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a collation from various sources.
Table 1: Comparative Cytotoxicity (IC50) of Taxanes in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | PC-3 | Prostate Cancer | Data Not Available | |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 µM | [1] |
| MDA-MB-231 | Breast Cancer | 0.3 µM | [1] | |
| SKBR3 | Breast Cancer | 4 µM | [1] | |
| BT-474 | Breast Cancer | 19 nM | [1] | |
| Multiple Lines | Various | 2.5 - 7.5 nM (24h exposure) | [2] | |
| Docetaxel | SH-SY5Y | Neuroblastoma | ~11 | [3] |
| BE(2)M17 | Neuroblastoma | Data Not Available | [3] | |
| CHP100 | Neuroblastoma | Data Not Available | [3] | |
| Cabazitaxel | DU-145 | Prostate Cancer | Data Not Available | |
| PC-3 | Prostate Cancer | Data Not Available |
Table 2: Comparative Analysis of Apoptosis Induction
| Compound | Cell Line | Method | Key Findings | Reference |
| This compound | PC-3 | Flow Cytometry, Western Blot | Induces mitotic arrest and apoptosis. Up-regulates pro-apoptotic Bax and Bad. Down-regulates anti-apoptotic Bcl-2 and Bcl-xL. Activates caspase-9, -3, and -6. | [4][5] |
| Paclitaxel | AGS | Flow Cytometry, Western Blot | Time-dependent increase in early and late apoptotic cells. Activates caspase-3, -9, and PARP. | [6] |
| BCBL-1 | Western Blot | Increased Bax protein levels and slightly decreased Bcl-2 levels. | [7] | |
| MCF-7 | Morphological Analysis, DNA Strand Breaks | Concentration-dependent increase in apoptotic cells (up to 43%). | [8] | |
| Docetaxel | Various | Review | Induces apoptosis via mitotic arrest and Bcl-2 phosphorylation. Can also induce apoptosis independent of Bcl-2. | [9] |
| Cabazitaxel | Prostate Cancer Cells | Review | Induces apoptosis and is effective in docetaxel-resistant cells. Can inhibit the PI3K/AKT pathway. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in apoptosis induction by these taxanes and a typical experimental workflow for assessing apoptosis.
Caption: Generalized signaling pathway for taxane-induced apoptosis.
Caption: A typical workflow for evaluating taxane-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Taxane compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the taxane compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Taxane compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of taxane compounds for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
Taxane compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with taxane compounds as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
-
Conclusion
This compound emerges as a promising new taxane derivative that induces apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and subsequent caspase activation. While its fundamental mechanism aligns with that of other taxanes, including paclitaxel, docetaxel, and cabazitaxel, the precise quantitative differences in their potency and effects on specific signaling molecules require further investigation through direct comparative studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses, which will be crucial in determining the unique therapeutic potential of this compound in the landscape of cancer chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 10-Deacetyl-7-xylosyl paclitaxel
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely used chemotherapy agent paclitaxel. Adherence to these protocols is critical for laboratory safety and environmental protection.
While the Safety Data Sheet (SDS) for 10-Deacetyl-7-xylosyl paclitaxel may not classify the substance as hazardous under the Globally Harmonized System (GHS), its close structural relationship to paclitaxel, a potent cytotoxic agent, necessitates that it be handled with care and disposed of following guidelines for chemotherapy waste.[1] The primary principle is to prevent its release into the environment.[1][2]
Waste Categorization and Disposal Procedures
The critical first step in the proper disposal of chemotherapy-related waste is to correctly categorize it. Waste is generally classified into two main groups: trace chemotherapy waste and bulk chemotherapy waste, based on the amount of residual active agent.[3][4]
| Waste Category | Description | Disposal Container | Disposal Method |
| Trace Chemotherapy Waste | Materials contaminated with less than 3% of the original drug weight. This includes "RCRA empty" containers, used personal protective equipment (PPE) like gloves and gowns, empty IV bags, tubing, and syringes.[3][4][5] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[3][6][7] | Incineration at a licensed facility.[6][7] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug weight. This includes partially full vials, syringes, IV bags, materials used to clean up spills, and expired or unused drug product.[3][4][5] | Black, DOT-approved containers labeled as "Hazardous Waste".[3][5] | Transport by a licensed hazardous waste carrier to an approved hazardous waste treatment facility.[3][4] |
Step-by-Step Disposal Protocol
-
Assessment: Determine if the waste is "trace" or "bulk." If a container (vial, syringe, etc.) is "RCRA empty" (containing less than 3% residual drug), it can be managed as trace waste.[3][5] All other materials containing more significant quantities of the drug are considered bulk waste.[3][5]
-
Segregation: At the point of generation, immediately place the waste into the correct, color-coded container.
-
Trace Waste: Place items such as used gloves, gowns, empty vials, and tubing into a designated yellow chemotherapy waste container.[3][6]
-
Bulk Waste: Place unused or partially used vials, contaminated spill cleanup materials, and other bulk contaminated items into a black hazardous waste container.[3][5]
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste, often yellow or labeled "Chemo Sharps."[6][7]
-
-
Labeling and Storage: Ensure all waste containers are clearly labeled with their contents ("Trace Chemotherapy Waste" or "Hazardous Waste") and stored in a secure, designated area away from general laboratory traffic.[2][7]
-
Transport and Disposal: Arrange for a licensed medical or hazardous waste disposal company to collect, transport, and dispose of the waste in accordance with local, state, and federal regulations.[3][4][8] All chemotherapy waste should ultimately be destroyed via incineration.[6][7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
By implementing these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment while maintaining regulatory compliance. Always consult your institution's specific safety protocols and the most recent Safety Data Sheets for comprehensive guidance.
References
- 1. chemos.de [chemos.de]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 5. danielshealth.com [danielshealth.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: Essential Protocols for Handling 10-Deacetyl-7-xylosyl paclitaxel
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 10-Deacetyl-7-xylosyl paclitaxel (B517696). Due to the cytotoxic potential of paclitaxel and its derivatives, stringent safety protocols are mandatory to minimize exposure and ensure a safe laboratory environment.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
When handling 10-Deacetyl-7-xylosyl paclitaxel, a comprehensive approach to personal protection is required. This includes the use of specific PPE and engineering controls to mitigate risks of exposure through inhalation, skin contact, or ingestion.[2][3]
Engineering Controls:
-
Containment: All handling of the compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent the aerosolization of particles.[3]
-
Ventilation: Ensure adequate ventilation in the laboratory space where the compound is stored and handled.[4]
Required Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[1][5] |
| Lab Coat | Disposable, solid-front gown with long sleeves and elastic cuffs. | Protects the wearer's clothing and skin from contamination.[1][6] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects eyes from splashes or aerosolized particles.[1][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device. | Minimizes the risk of inhaling fine particles of the cytotoxic compound. |
Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is paramount to ensure safety during the handling of this compound.
2.1. Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations, including weighing and reconstitution, within a certified containment device (e.g., BSC).[3]
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Handle the compound over absorbent, plastic-backed pads to contain any potential spills.[3]
2.2. Reconstitution and Dilution:
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.[3]
-
When dissolving the compound, add the solvent slowly to the vial to avoid splashing.
-
Ensure the vial is securely capped and gently agitated until the compound is fully dissolved.
2.3. Transportation:
-
When moving the compound, even within the laboratory, use a secondary, sealed, and shatterproof container.[3]
-
Label all containers clearly with the compound name, concentration, and hazard symbols.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
3.1. Spill Response:
-
Evacuate and restrict access to the spill area.
-
Wear full PPE, including respiratory protection, during cleanup.[1]
-
Use a dedicated cytotoxic spill kit to absorb and contain the spill.
-
Clean the area with a deactivating solution followed by a thorough wash with soap and water.
3.2. Decontamination:
-
All non-disposable equipment that comes into contact with the compound must be decontaminated. A common procedure involves soaking in a deactivating solution, followed by a thorough rinse.[3]
-
Work surfaces should be decontaminated at the end of each procedure and at the end of the day.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Streams:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and vials, must be placed in a designated, labeled cytotoxic waste container.[3]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, labeled hazardous waste container.
-
Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
All waste containers must be clearly labeled as "Cytotoxic Waste" and disposed of through a certified hazardous waste management service.[4]
Diagram of Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
